Technical Documentation Center

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Core Science & Biosynthesis

Foundational

Physicochemical and Pharmacological Profiling of Ethyl Caffeate: A Technical Guide for Drug Development

Ethyl caffeate (ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a naturally occurring hydroxycinnamic acid ester predominantly isolated from medicinal plants such as Bidens pilosa and Phellodendron chinense[1][2]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl caffeate (ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a naturally occurring hydroxycinnamic acid ester predominantly isolated from medicinal plants such as Bidens pilosa and Phellodendron chinense[1][2]. As a lipophilic derivative of caffeic acid, it has garnered significant attention in pharmaceutical research due to its enhanced cellular permeability and potent anti-inflammatory, antioxidant, and antineoplastic properties[3][4].

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological mechanisms of ethyl caffeate, designed to guide researchers and application scientists in drug formulation and biological assay development.

Physicochemical Properties and Thermodynamics

The structural foundation of ethyl caffeate consists of a catechol moiety (a 3,4-dihydroxyphenyl ring) conjugated to an α,β-unsaturated ester[5]. The esterification of caffeic acid with ethanol significantly alters its thermodynamic profile, increasing its partition coefficient (LogP) and reducing its aqueous solubility[6]. This structural modification is critical for drug development, as the increased lipophilicity enhances passive diffusion across lipid bilayers, thereby improving intracellular bioavailability compared to its parent compound[7].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters critical for formulation and pharmacokinetic modeling:

PropertyValueClinical / Experimental Relevance
Molecular Formula C₁₁H₁₂O₄[1]Defines the stoichiometry for synthesis and mass spectrometry.
Molecular Weight 208.21 g/mol [1]Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Melting Point 128 °C – 149.5 °C[1]Indicates solid-state stability; variance depends on crystalline purity.
Boiling Point 377.0 ± 32.0 °C[1]Relevant for thermal degradation limits during processing.
Density 1.271 ± 0.06 g/cm³[1]Necessary for volumetric calculations in liquid formulations.
LogP (Octanol/Water) 1.67 – 2.56[1][6]Optimal lipophilicity for membrane crossing without excessive tissue retention.
Solubility Insoluble in water; highly soluble in ethanol and DMSO (up to 250 mg/mL)[1]Dictates the use of organic co-solvents (e.g., DMSO) for in vitro stock solutions.

Chemical Synthesis and Biocatalysis Workflows

While ethyl caffeate can be extracted from natural sources, industrial and laboratory-scale applications require robust chemical synthesis. The most reliable method is the acid-catalyzed Fischer esterification of caffeic acid with ethanol[8].

Protocol: Acid-Catalyzed Esterification of Caffeic Acid

Causality & Rationale: Caffeic acid contains a carboxylic acid group that is inherently a poor electrophile. By introducing a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen is protonated. This lowers the activation energy, making the carbonyl carbon highly susceptible to nucleophilic attack by ethanol. Using ethanol as both the solvent and the reactant drives the equilibrium toward the ester product via Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of high-purity caffeic acid in 50 mL of absolute ethanol in a round-bottom flask[8]. Rationale: Absolute ethanol prevents water from shifting the equilibrium back toward hydrolysis.

  • Catalysis: Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring[8].

  • Reaction: Cover the flask and allow the mixture to reflux or incubate at 5 °C for 14 days, depending on the desired thermal stability of the specific laboratory setup[8].

  • Quenching & Extraction: Neutralize the acid with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Rationale: The unreacted caffeic acid (deprotonated) remains in the aqueous layer, while the lipophilic ethyl caffeate partitions into the organic layer.

  • Self-Validation (Purification & Analysis): Monitor the reaction via Thin-Layer Chromatography (TLC). The protocol is validated when the highly polar caffeic acid spot disappears. Confirm the final structure using ¹H NMR, ensuring the presence of the ethyl group signals: a distinct quartet at ~4.16 ppm and a triplet at ~1.24 ppm[1].

SynthesisWorkflow N1 Caffeic Acid (Precursor) N3 Esterification (Reflux or Cold Incubation) N1->N3 N2 Ethanol + H2SO4 (Nucleophile & Catalyst) N2->N3 N4 Liquid-Liquid Extraction (Aqueous/Organic) N3->N4 Crude Mixture N5 Ethyl Caffeate (Yield >70%) N4->N5 Purified Ester

Chemical synthesis workflow for ethyl caffeate via acid-catalyzed esterification.

Pharmacological Mechanisms: Anti-Inflammatory Action

Ethyl caffeate is a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammation[3][5]. It actively suppresses the production of downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2)[1][5].

Mechanistic Causality: Unlike many anti-inflammatory drugs that prevent the upstream phosphorylation and degradation of the inhibitor of κB (IκB), ethyl caffeate acts further downstream. It directly impairs the binding of the translocated NF-κB complex to its specific cis-acting DNA elements in the nucleus[5]. Structure-activity relationship (SAR) analyses confirm that both the catechol moiety and the α,β-unsaturated ester group are absolute structural prerequisites for this DNA-binding interference[5].

NFkBPathway LPS LPS Stimulation Macrophage RAW 264.7 Macrophage (TLR4 Activation) LPS->Macrophage NFkB NF-κB Nuclear Translocation Macrophage->NFkB DNA DNA Binding (cis-acting element) NFkB->DNA Inflammation iNOS, COX-2, PGE2 Expression DNA->Inflammation EC Ethyl Caffeate (Inhibitor) EC->DNA Impairs Complex Formation

Mechanism of action: Ethyl caffeate impairs NF-κB binding to DNA cis-elements.

Experimental Protocol: In Vitro Validation of NF-κB Inhibition

To accurately assess the anti-inflammatory efficacy of synthesized or procured ethyl caffeate, researchers utilize RAW 264.7 murine macrophages stimulated by lipopolysaccharide (LPS)[5].

Protocol: Macrophage Assay for COX-2 and iNOS Suppression

Self-Validating System Design: This assay requires three critical controls to ensure data integrity:

  • Negative Control (Vehicle only): Establishes baseline transcription levels.

  • Positive Control (LPS only): Validates the responsiveness of the macrophage population to inflammatory stimuli.

  • Reference Control (Celecoxib + LPS): Benchmarks the COX-2 suppression efficacy of ethyl caffeate against a clinically approved nonsteroidal anti-inflammatory drug (NSAID)[5].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Pre-treat the cells with varying concentrations of ethyl caffeate (e.g., 1, 5, 10, and 20 μg/mL) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity) for 1 hour. Rationale: Pre-treatment allows the lipophilic ester to penetrate the cell membrane and establish intracellular equilibrium before the inflammatory cascade is triggered.

  • Stimulation: Add LPS (1 μg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Collect the cell culture supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify nitrite accumulation (a stable proxy for NO production). Ethyl caffeate typically exhibits an IC₅₀ of ~5.5 μg/mL for NO suppression[3][5].

  • Protein Extraction & Western Blotting: Lyse the cells using RIPA buffer containing protease inhibitors. Perform SDS-PAGE and Western blotting using specific primary antibodies against iNOS and COX-2.

  • Data Interpretation: A successful assay will show a dose-dependent decrease in iNOS and COX-2 protein bands in the ethyl caffeate-treated groups, validating the compound's ability to block NF-κB-mediated transcription[5].

References

  • Cheméo. Chemical Properties of ethyl caffeate (CAS 102-37-4). Retrieved from [Link]

  • ResearchGate / British Journal of Pharmacology. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. Retrieved from [Link]

  • Wikipedia. Ethyl caffeate. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression of MET. Retrieved from[Link]

  • Biomed J Sci & Tech Res. Novel Aryl Substituted Alkenol (Ladimejol) from the Chemical Modifications of Caffeic Acid. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials. Retrieved from[Link]

Sources

Exploratory

Ethyl Caffeate: Molecular Architecture, Synthesis, and Pharmacological Mechanisms in Drug Development

Executive Summary Ethyl caffeate (Ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a naturally occurring hydroxycinnamic acid ester found in medicinal plants such as Bidens pilosa[1]. As a highly lipophilic derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl caffeate (Ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a naturally occurring hydroxycinnamic acid ester found in medicinal plants such as Bidens pilosa[1]. As a highly lipophilic derivative of caffeic acid, it exhibits profound antioxidant, anti-inflammatory, and antineoplastic properties. This technical whitepaper provides an in-depth analysis of ethyl caffeate’s physicochemical properties, details a self-validating synthetic protocol, and maps its multifaceted pharmacological mechanisms—specifically its role in modulating the NF-κB, Nrf2, and Aryl Hydrocarbon Receptor (AhR) signaling pathways.

Molecular Architecture & Physicochemical Properties

The pharmacological efficacy of ethyl caffeate is intrinsically linked to its molecular structure, which consists of three critical domains:

  • The Catechol Ring (3,4-dihydroxyphenyl group): This moiety is the primary driver of its antioxidant capacity. The adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), subsequently forming a stable ortho-quinone resonance structure.

  • The Trans-Alkene Linker (Prop-2-enoate): The α,β-unsaturated double bond maintains molecular planarity, extending the conjugated π-electron system from the aromatic ring to the carbonyl group. This conjugation stabilizes radical intermediates and acts as a Michael acceptor for nucleophilic biological targets (e.g., Keap1 thiols).

  • The Ethyl Ester Terminus: Unlike free caffeic acid, which possesses a polar carboxylic acid group that hinders passive membrane diffusion, the ethyl esterification significantly enhances the molecule's lipophilicity[2]. This structural modification is the primary causal factor for its superior cellular uptake and intracellular bioavailability in in vitro and in vivo models.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and mass spectrometric properties of ethyl caffeate, critical for analytical validation and pharmacokinetic modeling[1][3].

PropertyValueStructural / Analytical Significance
Chemical Formula C₁₁H₁₂O₄Defines the elemental composition.
Molar Mass 208.213 g/mol Standard molecular weight for stoichiometric calculations.
Monoisotopic Mass 208.07356 DaTarget mass for high-resolution mass spectrometry (HRMS).
Predicted XlogP 2.6Indicates moderate lipophilicity, optimal for membrane permeability.
UV-vis (λmax) 324 nm (shoulder at 295 nm)Used for HPLC-UV/Vis quantification in acidified methanol.
MS Adduct [M-H]⁻ m/z 207.066Primary diagnostic ion in negative-ion electrospray ionization (ESI-).

Synthesis and Structural Validation Protocol

While ethyl caffeate can be extracted from natural sources, de novo chemical synthesis via Fischer esterification is the industry standard for generating high-yield, high-purity material for drug development[2][4].

Protocol: Acid-Catalyzed Fischer Esterification of Caffeic Acid

Objective: Synthesize ethyl caffeate from caffeic acid to mask the polar carboxylic acid, thereby enhancing lipophilicity for cell-based assays. Causality & Logic: Fischer esterification is a thermodynamically controlled equilibrium reaction. To drive the reaction forward (Le Chatelier’s principle), absolute ethanol is used in vast molar excess, serving as both the reactant and the solvent[5]. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the alcohol.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 g of high-purity caffeic acid in 50 mL of absolute ethanol in a round-bottom flask. Stir until a clear solution is achieved[4].

  • Catalysis: Cool the flask to 0°C in an ice bath. Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) or acetyl chloride dropwise. Note: Acetyl chloride reacts with ethanol in situ to generate anhydrous HCl, preventing the introduction of water which could drive reverse hydrolysis[2].

  • Reflux & Real-Time Monitoring: Heat the mixture to reflux (approx. 78°C) under an inert argon atmosphere for 12–24 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1). The reaction is deemed complete when the lower R_f spot (polar caffeic acid) is entirely consumed and replaced by a higher R_f spot (lipophilic ethyl caffeate).

  • Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate. Critically, wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst; failing to do so will result in the hydrolysis of the ester back to caffeic acid during storage.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate. Purify the crude product via silica gel column chromatography.

  • Structural Validation:

    • Mass Spectrometry (LC-MS): Confirm the presence of the [M-H]⁻ ion at m/z 207.06[3].

    • Nuclear Magnetic Resonance (¹H-NMR): Validate the esterification by identifying the emergence of a distinct ethyl quartet at ~4.2 ppm (-CH₂-) and a triplet at ~1.3 ppm (-CH₃), which are absent in the parent caffeic acid.

Pharmacological Mechanisms & Signaling Pathways

Ethyl caffeate is a pleiotropic agent that modulates multiple intracellular signaling cascades. Its therapeutic efficacy in inflammatory diseases and oncology is primarily mediated through three distinct pathways:

  • NF-κB Pathway Inhibition: Ethyl caffeate is a potent inhibitor of the Nuclear Factor kappa B (NF-κB) pathway. In vitro studies on RAW 264.7 macrophages demonstrate that it suppresses lipopolysaccharide (LPS)-induced activation of NF-κB, subsequently downregulating the transcription of downstream pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2)[6][7].

  • Aryl Hydrocarbon Receptor (AhR) Antagonism: Recent immunological studies reveal that ethyl caffeate acts as an antagonist to the AhR. By inhibiting AhR activation, it suppresses AhR-mediated potentiation of mast cell activation, highlighting its potential as an anti-allergic therapeutic[8].

  • Nrf2/ARE Activation: The α,β-unsaturated carbonyl moiety of ethyl caffeate acts as a Michael acceptor, covalently modifying the cysteine thiols of Keap1. This interaction prevents the ubiquitination of Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1).

Pathway Visualization

The following diagram illustrates the dual-action mechanism of ethyl caffeate: simultaneously inhibiting the pro-inflammatory NF-κB cascade while activating the cytoprotective Nrf2/ARE pathway.

EC_Mechanism cluster_nrf2 Nrf2/ARE Antioxidant Pathway cluster_nfkb NF-κB Inflammatory Pathway EC Ethyl Caffeate Keap1 Keap1 (Sensor) EC->Keap1 Alkylates Thiols (Inhibits) IKK IKK Complex EC->IKK Suppresses (Inhibits) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Prevents Degradation (Releases) ARE ARE (Nucleus) Nrf2->ARE Translocates Antiox Antioxidant Enzymes (HO-1, NQO1) ARE->Antiox Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades / Releases ProInflam Pro-inflammatory Mediators (iNOS, COX-2, PGE2) NFkB->ProInflam Transcription

Caption: Dual modulatory action of Ethyl Caffeate: Inhibition of NF-κB and activation of Nrf2/ARE.

Drug Development Considerations

Pharmacokinetics and Bioavailability

The strategic esterification of caffeic acid into ethyl caffeate resolves the pharmacokinetic bottleneck of poor membrane permeability. However, drug developers must account for in vivo stability. Upon systemic administration, ethyl caffeate is susceptible to hydrolysis by ubiquitous plasma and hepatic esterases, which cleave the ester bond to yield free caffeic acid and ethanol. Consequently, ethyl caffeate often acts as a lipophilic prodrug, facilitating intracellular delivery before being hydrolyzed into its active parent compound.

Therapeutic Applications
  • Rheumatology & Autoimmunity: Ethyl caffeate has demonstrated significant immunosuppressive activities. It ameliorates collagen-induced arthritis in murine models by suppressing the Th1 immune response and downregulating the production of inflammatory cytokines such as IFN-γ and TNF-α[9].

  • Oncology: Recent network pharmacology and experimental analyses reveal that ethyl caffeate can delay osimertinib resistance in non-small cell lung cancer (NSCLC). It achieves this by suppressing the expression of the MET oncogene and modulating the PI3K/AKT signaling pathway, inducing S-phase cell cycle arrest and apoptosis in resistant cell lines[10].

References

  • Ethyl caffeate - Wikipedia. wikipedia.org. [Link]

  • Ethyl caffeate (C11H12O4) - PubChemLite. uni.lu.[Link]

  • Ethyl Caffeate Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PMC. nih.gov.[Link]

  • Ethyl Caffeate Ameliorates Collagen-Induced Arthritis by Suppressing Th1 Immune Response - PMC. nih.gov.[Link]

  • Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC. nih.gov.[Link]

  • Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression of MET - PMC. nih.gov.[Link]

  • Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC. nih.gov.[Link]

  • Review Article Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - Semantic Scholar. semanticscholar.org.[Link]

  • Novel Aryl Substituted Alkenol (Ladimejol) from the Chemical Modifications of Caffeic Acid - Biomed J Sci & Tech Res. biomedres.us.[Link]

Sources

Foundational

The Antioxidant Mechanism of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (Ethyl Caffeate): A Mechanistic and Methodological Guide

Introduction to Ethyl Caffeate Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly referred to as ethyl caffeate, is a naturally occurring phenolic ester widely found in medicinal plants. From a structural perspective,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Ethyl Caffeate

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly referred to as ethyl caffeate, is a naturally occurring phenolic ester widely found in medicinal plants. From a structural perspective, it is defined by a catechol moiety (a 3,4-dihydroxyphenyl group) conjugated to an α,β-unsaturated ester chain. In the context of drug development and molecular biology, these structural elements are not merely architectural; they dictate the molecule's electrochemical behavior, enabling it to intercept reactive oxygen species (ROS) and dynamically modulate cellular signaling pathways[1],[2].

Core Mechanistic Pathways

Direct ROS Scavenging via Electron/Hydrogen Donation

The primary, direct antioxidant mechanism of ethyl caffeate is driven by its catechol group. The hydroxyl groups on the aromatic ring act as highly efficient hydrogen and electron donors. Upon encountering free radicals (such as superoxide or hydroxyl radicals), ethyl caffeate donates a hydrogen atom, neutralizing the radical and forming a phenoxyl radical intermediate[1],[2]. Because of the extended electron delocalization provided by the adjacent α,β-unsaturated ester chain, this intermediate is highly resonance-stabilized. Subsequent oxidation yields a stable o-quinone[2]. This chain-breaking capability effectively halts lipid peroxidation and protects cellular macromolecules from irreversible oxidative damage.

Indirect Antioxidant Action: The Nrf2/ARE Axis

Beyond direct chemical scavenging, ethyl caffeate acts as a potent pharmacological signaling modulator by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[3],[4]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by the inhibitor protein Keap1. The electrophilic nature of ethyl caffeate's oxidized o-quinone form—or its α,β-unsaturated carbonyl acting as a Michael acceptor—facilitates the alkylation of critical sensor cysteine residues on Keap1[4]. This targeted conformational change forces Keap1 to release Nrf2, allowing its nuclear translocation. Once inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), triggering the robust transcription of endogenous antioxidant enzymes, including Heme Oxygenase-1 (HO-1)[4].

Anti-inflammatory Crosstalk: NF-κB Inhibition

Oxidative stress and inflammation operate in a mutually reinforcing feedback loop. Ethyl caffeate disrupts this cycle by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[5],[3]. It actively prevents the phosphorylation and degradation of the inhibitor protein IκB, thereby blocking the nuclear translocation of NF-κB[5],[3]. Consequently, the downstream transcription of pro-inflammatory mediators—most notably inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2)—is markedly suppressed[5],[6].

Pathway EC Ethyl Caffeate ROS ROS / Oxidative Stress EC->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex EC->Keap1 Alkylates Keap1 NFkB_inactive NF-κB - IκB Complex EC->NFkB_inactive Inhibits IκB Degradation ROS->Keap1 Activates ROS->NFkB_inactive Triggers Nrf2 Nrf2 (Active) Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds HO1 HO-1 / Antioxidant Enzymes ARE->HO1 Transcribes HO1->ROS Neutralizes NFkB_active NF-κB (Nuclear Translocation) NFkB_inactive->NFkB_active Degradation of IκB ProInflam iNOS / COX-2 / PGE2 NFkB_active->ProInflam Transcribes

Figure 1: Dual-pathway modulation by Ethyl Caffeate targeting Nrf2 activation and NF-κB inhibition.

Quantitative Antioxidant Profiling

To benchmark the efficacy of ethyl caffeate, application scientists rely on standardized cell-free and cell-based assays. The table below synthesizes the inhibitory concentration (IC50) values across various radical targets.

Target Radical / MediatorAssay SystemIC50 ValueReference
Superoxide AnionCell-free16.42 μg/mL[7]
Nitric Oxide (NO) RadicalCell-free24.16 μg/mL[7]
DPPH RadicalCell-free70.00 μg/mL[7]
Cellular NO ProductionRAW 264.7 Macrophages5.5 μg/mL (~26.4 μM)[5],[6]

Note: The superior efficacy in cellular NO inhibition highlights the dual-action nature of ethyl caffeate: it not only scavenges NO directly but also suppresses its enzymatic synthesis via iNOS downregulation[5],[6].

Self-Validating Experimental Protocols

Assay reproducibility is paramount in drug development. The following protocols detail the critical steps and the underlying causality for evaluating ethyl caffeate, ensuring a self-validating system for researchers.

Workflow Start Sample Preparation (Ethyl Caffeate in EtOH/DMSO) DPPH DPPH Assay (0.1 mM DPPH in Methanol) Start->DPPH ABTS ABTS Assay (7 mM ABTS + 2.45 mM K2S2O8) Start->ABTS Cell Cell-Based Assay (RAW 264.7 Macrophages) Start->Cell IncDPPH Incubate 30 min (Dark) DPPH->IncDPPH IncABTS Incubate 5 min (Dark) ABTS->IncABTS IncCell Pre-treat 1h -> LPS Stimulate 24h Cell->IncCell ReadDPPH Absorbance at 517 nm IncDPPH->ReadDPPH ReadABTS Absorbance at 734 nm IncABTS->ReadABTS ReadCell Griess Reagent (Abs 540 nm) IncCell->ReadCell Calc Calculate IC50 & Scavenging % ReadDPPH->Calc ReadABTS->Calc ReadCell->Calc

Figure 2: Standardized experimental workflow for evaluating cell-free and cellular antioxidants.

DPPH Radical Scavenging Assay

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical exhibiting a deep violet color with maximum absorption at 517 nm. Reduction by an antioxidant (via hydrogen donation) converts it to the colorless DPPH-H[8],[6]. Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in anhydrous methanol to a concentration of 0.1 mM. Causality: Anhydrous methanol is critical as water can precipitate the highly lipophilic DPPH, leading to erratic baseline absorbance readings.

  • Sample Preparation: Prepare serial dilutions of ethyl caffeate in DMSO.

  • Reaction: In a 96-well microplate, mix 10 μL of the sample with 290 μL of the DPPH working solution[8].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality: DPPH is highly photosensitive; dark incubation prevents UV-induced auto-degradation, ensuring the reduction is solely driven by the antioxidant[8],[6].

  • Measurement: Read the absorbance at 517 nm. Calculate the scavenging percentage relative to a vehicle control.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay measures the capacity of an antioxidant to scavenge the ABTS•+ radical cation, which absorbs strongly at 734 nm[9],[6]. Step-by-Step Methodology:

  • Radical Generation: Mix 7 mM aqueous ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours. Causality: This extended incubation is chemically required for the complete, stoichiometric oxidation of ABTS to the stable ABTS•+ radical cation[9],[6].

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02. Causality: Standardizing the initial absorbance acts as a self-validating control, ensuring a consistent dynamic range and reproducibility across different assay batches[6].

  • Reaction & Measurement: Add 10 μL of ethyl caffeate solution to 250 μL of the standardized ABTS•+ solution. Incubate in the dark for 5 minutes, then measure absorbance at 734 nm[8].

Cellular NO Production Inhibition Assay

Principle: Evaluates the suppression of iNOS-mediated NO production in lipopolysaccharide (LPS)-stimulated macrophages. NO rapidly oxidizes to nitrite (NO2-), which is quantified using the Griess reagent[6]. Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and incubate overnight. Causality: RAW 264.7 cells are the gold standard here because they exhibit a robust, highly reproducible iNOS upregulation in response to LPS, providing a wide assay window[5],[6].

  • Pre-treatment: Treat cells with varying concentrations of ethyl caffeate for 1 hour prior to stimulation. Causality: Pre-treatment allows the compound to internalize and inhibit the NF-κB signaling cascade before the inflammatory stimulus triggers transcription.

  • Stimulation: Add LPS (1 μg/mL) and incubate for 24 hours[6].

  • Quantification: Transfer 100 μL of the culture supernatant to a new plate and add an equal volume of Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). Incubate for 10-15 minutes[6].

  • Measurement: Read absorbance at 540 nm. The intense magenta color corresponds to the stable azo compound formed by the diazonium salt reacting with the naphthylamine derivative, allowing precise spectrophotometric quantification[6].

Conclusion

Ethyl caffeate represents a structurally optimized phenolic compound where the catechol electron-donating capacity is perfectly married to an α,β-unsaturated ester. This dual functionality enables it to act as both a direct chemical scavenger of ROS/RNS and a potent pharmacological modulator of the Nrf2 and NF-κB pathways. For drug development professionals, these properties make ethyl caffeate a highly promising scaffold for designing therapeutics targeting oxidative stress-induced pathologies.

References

1.[1] Title: ROS-responsive & scavenging NO nanomedicine for vascular diseases treatment by inhibiting endoplasmic reticulum stress and improving NO bioavailability Source: National Institutes of Health (NIH) / PMC URL: [Link]

2.[7] Title: Inhibitory Effects of Caffeic Acid Ester Analogues on Free Radicals and Human Liver Microsome CYP1A2 Activities Source: Bentham Science Publishers URL: [Link]

3.[2] Title: Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview Source: National Institutes of Health (NIH) / PMC URL: [Link]

4.[5] Title: Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin Source: ResearchGate / Phytotherapy Research URL: [Link]

6.[4] Title: Natural antioxidants for neuroinflammatory disorders and possible involvement of Nrf2 pathway: A review Source: National Institutes of Health (NIH) / PMC URL: [Link]

7.[9] Title: Phytochemical analysis, antioxidant, anti-inflammatory and enzyme inhibitory activities of bean pear (Pyrus calleryana fruit) Source: Frontiers in Nutrition URL: [Link]

8.[8] Title: Isolation and Identification of Antioxidant Compounds from Gynura Bicolor Stems and Leaves Source: Taylor & Francis / International Journal of Food Properties URL: [Link]

Sources

Exploratory

Neuroprotective Architecture of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: A Technical Whitepaper

Abstract Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caffeate, is a naturally occurring lipophilic ester of caffeic acid found in plants such as Bidens pilosa. The esterification of the carboxyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caffeate, is a naturally occurring lipophilic ester of caffeic acid found in plants such as Bidens pilosa. The esterification of the carboxyl group significantly enhances its cellular permeability compared to free caffeic acid, enabling potent intracellular neuroprotective effects. This whitepaper dissects the molecular mechanisms of ethyl caffeate, focusing on its modulation of the insulin/insulin-like growth factor-1 (IIS) signaling pathway, suppression of neuroinflammation via NF-κB/p38-MAPK, and anti-amyloidogenic properties. Furthermore, we outline self-validating experimental frameworks for evaluating its efficacy in preclinical models.

Molecular Mechanisms of Neuroprotection

Modulation of the IIS Pathway and Proteostasis

The pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders is heavily linked to the failure of cellular proteostasis and the subsequent accumulation of misfolded proteins, such as Amyloid-β (Aβ). Ethyl caffeate has demonstrated profound efficacy in attenuating Aβ-induced toxicity in Caenorhabditis elegans models[1]. Mechanistically, ethyl caffeate acts as a stress-response modulator by activating the translocation of DAF-16 (the nematode homolog of mammalian FOXO) and SKN-1 (homolog of Nrf2) from the cytoplasm to the nucleus[1]. This nuclear translocation upregulates downstream antioxidant and chaperone genes, including sod-3, gst-4, and hsp-16.2[1]. By enhancing the expression of these heat shock proteins and superoxide dismutases, ethyl caffeate effectively buffers the proteotoxic stress exerted by Aβ oligomers.

Suppression of Neuroinflammation via NF-κB and p38-MAPK Axes

Neuroinflammation, driven by microglial activation and the release of pro-inflammatory cytokines, exacerbates neuronal apoptosis. Ethyl caffeate potently suppresses the activation of Nuclear Factor kappa B (NF-κB) and its downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2)[2]. In models of hydrogen peroxide (H2O2) and lipopolysaccharide (LPS)-induced injury, derivatives of ethyl caffeate have been shown to modulate the arachidonic acid network and inhibit p38-MAPK phosphorylation, thereby arresting the inflammatory cascade before irreversible neuronal damage occurs[3].

Anti-Amyloidogenic Activity Against Transthyretin (TTR)

Beyond Aβ, ethyl caffeate exhibits structural interactions with transthyretin (TTR), a transporter protein that can become amyloidogenic in familial amyloid polyneuropathy (FAP). Crystallographic studies reveal that ethyl caffeate binds to TTR, stabilizing its tetrameric structure and preventing the dissociation and subsequent fibrillation that leads to amyloidosis[4].

Mechanism cluster_IIS IIS Pathway (Proteostasis) cluster_Inflam Neuroinflammation Axis EC Ethyl Caffeate DAF16 DAF-16 / FOXO Translocation EC->DAF16 SKN1 SKN-1 / Nrf2 Translocation EC->SKN1 NFkB NF-κB Activation EC->NFkB p38 p38-MAPK Phosphorylation EC->p38 AntioxGenes sod-3, gst-4, hsp-16.2 DAF16->AntioxGenes SKN1->AntioxGenes Neuroprotection Neuroprotection / Survival AntioxGenes->Neuroprotection ProInflam iNOS, COX-2, PGE2 NFkB->ProInflam p38->ProInflam Neurotoxicity Neurotoxicity / Apoptosis ProInflam->Neurotoxicity Neurotoxicity->Neuroprotection

Fig 1. Molecular pathways of Ethyl Caffeate mediating neuroprotection and anti-inflammation.

Quantitative Pharmacological Profile

To establish a baseline for experimental design, the following table summarizes the quantitative pharmacodynamic data associated with ethyl caffeate and its derivatives across various models[1][2][3].

Target / ModelInsult / InducerObserved EffectKey Biomarkers Modulated
HT-22 Mouse Hippocampal Cells Glutamate-induced toxicitySignificant increase in cell viability at 24 hrs↓ NF-κB, ↓ iNOS, ↓ COX-2
SH-SY5Y Neuroblastoma Cells H2O2 / LPSPrevention of apoptosis, ↓ LDH release↓ p38-MAPK, ↓ LTB4
C. elegans (CL4176 strain) Aβ expression (Temperature shift)Delayed paralysis symptoms↑ sod-3, ↑ gst-4, ↑ hsp-16.2
Transthyretin (TTR) Spontaneous FibrillationStabilization of tetramerPrevention of TTR amyloidosis

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental systems. A single assay (e.g., MTT) is susceptible to metabolic artifacts. Therefore, the following protocols are designed with orthogonal validation steps to ensure data integrity.

Protocol 1: In Vitro Assessment of Glutamate-Induced Neurotoxicity (HT-22 Cells)

Objective: Quantify the neuroprotective efficacy of ethyl caffeate while confirming the mechanism of action via inflammatory biomarker suppression.

Step-by-Step Methodology:

  • Cell Culturing & Seeding: Seed HT-22 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
    • Causality: HT-22 cells lack ionotropic glutamate receptors; thus, glutamate induces toxicity via competitive inhibition of the cystine/glutamate antiporter, leading to oxidative stress (oxytosis). This perfectly isolates the oxidative/inflammatory axis targeted by ethyl caffeate.

  • Prophylactic Compound Treatment: Pre-treat cells with ethyl caffeate at varying concentrations (e.g., 1, 5, 10, 20 μM) for 2 hours.

    • Causality: Pre-treatment is critical. Ethyl caffeate requires time to induce the nuclear translocation of Nrf2/SKN-1 and upregulate endogenous antioxidant enzymes before the oxidative insult occurs.

  • Glutamate Insult: Expose the cells to 5 mM Glutamate for 24 hours.

  • Orthogonal Viability Assessment (Self-Validation):

    • Assay A (Metabolic): Add EZ-Cytox reagent (10 μL/well) and incubate for 1 hour. Measure absorbance at 450 nm[2].

    • Assay B (Membrane Integrity): In parallel, sample the supernatant and perform an LDH (Lactate Dehydrogenase) release assay.

    • Causality: If ethyl caffeate merely upregulates mitochondrial dehydrogenases (a known artifact of some polyphenols), Assay A would show false protection. Correlating high EZ-Cytox absorbance with low LDH release definitively proves true cellular survival.

  • Mechanistic Validation (Western Blot): Harvest cells from a parallel 6-well plate setup. Lyse and probe for phosphorylated p38-MAPK and nuclear NF-κB p65[3].

Protocol 2: In Vivo Validation of IIS Pathway Translocation (C. elegans)

Objective: Visualize and quantify the in vivo activation of the IIS pathway by ethyl caffeate.

Step-by-Step Methodology:

  • Nematode Synchronization: Age-synchronize transgenic C. elegans strain TJ356 (expressing DAF-16::GFP) to the L1 larval stage using alkaline hypochlorite treatment.

  • Compound Exposure: Transfer L1 nematodes to NGM plates seeded with OP50 E. coli supplemented with 50 μM ethyl caffeate. Incubate at 20°C for 48 hours until they reach the L3/L4 stage.

  • Heat Stress Induction (Optional but recommended): Expose the nematodes to a mild heat shock (35°C for 1 hour) to prime the stress response.

  • Fluorescence Microscopy & Scoring: Paralyze nematodes with 10 mM sodium azide on a glass slide. Image using a fluorescence microscope (GFP channel).

    • Causality: Score the subcellular localization of DAF-16::GFP as "cytosolic", "intermediate", or "nuclear". Because ethyl caffeate exerts protection via DAF-16 translocation[1], a statistically significant shift toward "nuclear" localization compared to the vehicle control validates the specific molecular target in vivo, bridging the gap between survival data and target engagement.

Workflow Step1 1. Culture HT-22 Cells (Oxytosis Model) Step2 2. Pre-treat with Ethyl Caffeate (Antioxidant Priming) Step1->Step2 Step3 3. Induce Injury (5 mM Glutamate) Step2->Step3 Split1 Step3->Split1 Assay1 Assay A: EZ-Cytox (Mitochondrial Metabolism) Split1->Assay1 Assay2 Assay B: LDH Release (Membrane Integrity) Split1->Assay2 Assay3 Assay C: Western Blot (NF-κB / p38) Split1->Assay3 Validate Orthogonal Cross-Validation Assay1->Validate Assay2->Validate Assay3->Validate

Fig 2. Self-validating high-throughput screening workflow for neuroprotective compounds.

Translational Outlook

The neuroprotective properties of ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate represent a multi-target pharmacological approach. By simultaneously upregulating the IIS-mediated proteostasis network and downregulating the NF-κB/p38-MAPK inflammatory axis, it addresses the multifactorial nature of neurodegeneration. Future drug development efforts should focus on optimizing its blood-brain barrier (BBB) permeability and evaluating its long-term pharmacokinetic profile in mammalian models of Alzheimer's and Parkinson's diseases.

References

  • Ethyl Caffe
  • Ethyl caffeate attenuates Aβ-induced toxicity in Caenorhabditis elegans AD models via the insulin/insulin-like growth factor-1 signaling p
  • Neuroprotection of (+)-2-(1-Hydroxyl-4-Oxocyclohexyl) Ethyl Caffeate Against Hydrogen Peroxide and Lipopolysaccharide Induced Injury via Modulating Arachidonic Acid Network and p38-MAPK Signaling, Bentham Science Publishers.
  • Natural compounds as inhibitors of transthyretin amyloidosis and neuroprotective agents: analysis of structural data for future drug design, Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Quantification of Ethyl Caffeate in Plant Extracts

Introduction & Mechanistic Context Ethyl caffeate (caffeic acid ethyl ester) is a highly bioactive polyphenolic compound of significant interest to drug development professionals due to its potent anti-inflammatory, neur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ethyl caffeate (caffeic acid ethyl ester) is a highly bioactive polyphenolic compound of significant interest to drug development professionals due to its potent anti-inflammatory, neuroprotective, and antifibrotic properties. Recent pharmacological evaluations demonstrate its efficacy in attenuating lipopolysaccharide (LPS)-induced inflammatory responses by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells 1.

To effectively study this compound, analytical scientists require highly reproducible extraction and quantification protocols.

Mechanism of ethyl caffeate attenuating LPS-induced neuroinflammation via iNOS/COX-2 inhibition.

The "Artefact" Phenomenon: Extraction Causality

A critical insight for researchers is the origin of ethyl caffeate in botanical extracts. While it occurs naturally in specific plant matrices, it is frequently generated as an extraction artefact . When plant materials rich in caffeoylquinic acid derivatives (such as chlorogenic acid) are subjected to hydroethanolic extraction, a transesterification reaction occurs, artificially yielding ethyl caffeate 2.

Understanding this causality is vital: scientists must differentiate between the true endogenous plant metabolome and solvent-induced artefacts to ensure accurate pharmacological attribution. If the goal is to profile the native metabolome without inducing transesterification, ethanol must be substituted with methanol or acetone during the primary extraction phase.

Experimental Workflow & Sample Preparation

To establish a self-validating analytical system, sample preparation must minimize degradation while maximizing target recovery.

Workflow for the extraction, sample preparation, and RP-HPLC quantification of ethyl caffeate.

Step-by-Step Extraction Protocol
  • Maceration : Pulverize 10 g of dried plant material (e.g., Vitis vinifera roots or Ipomoea pes-caprae aerial parts) to a fine powder (mesh size 40) to maximize the solvent contact area.

  • Solvent Extraction : Suspend the powder in 100 mL of 70% Ethanol (or Methanol, if avoiding artefacts). Sonicate for 30 minutes at 25°C. Causality Note: Avoid elevated temperatures to prevent the thermal degradation of thermolabile polyphenols.

  • Liquid-Liquid Partitioning : Evaporate the filtrate under reduced pressure, resuspend the residue in distilled water, and partition sequentially with hexane (to remove non-polar lipids) and chloroform or ethyl acetate (to selectively enrich the ethyl caffeate fraction) 1.

  • Filtration : Reconstitute the dried fraction in HPLC-grade methanol and filter through a 0.22 µm PTFE syringe filter prior to injection. Self-Validation: Always run a pure solvent blank through the filter to confirm the absence of leached polymer peaks in your chromatogram.

HPLC Analytical Method

The quantification of ethyl caffeate requires a robust Reversed-Phase HPLC (RP-HPLC) method. High-resolution mass spectrometry (HRMS) can also be coupled for absolute peak purity confirmation and structural elucidation 3.

Instrumental Parameters:

  • Column : C18 Analytical Column (e.g., Shimadzu Shim-pack, 250 × 4.6 mm, 5 μm).

  • Mobile Phase A : 0.5% Phosphoric acid (

    
    ) in ultrapure water. Causality Note: Phenolic compounds possess weakly acidic hydroxyl groups. Acidifying the mobile phase suppresses ionization, keeping the molecules fully protonated. This prevents peak tailing and ensures sharp, reproducible retention times.
    
  • Mobile Phase B : 100% Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : Diode Array Detector (DAD) set to 338 nm. Causality Note: Hydroxycinnamic acid derivatives exhibit a strong, characteristic UV absorption maximum between 320 nm and 340 nm, making 338 nm the optimal wavelength for maximizing signal-to-noise ratio.

Table 1: Optimized Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Isocratic
10.08515Linear
25.06535Linear
35.05050Linear
40.0595Linear
45.0595Isocratic
46.0955Step (Reset)
55.0955Re-equilibration

System Suitability & Method Validation

A self-validating protocol demands rigorous system suitability checks before analyzing unknown plant extracts. The analytical run must be bracketed by calibration standards to ensure system stability.

Table 2: Representative Validation Parameters for Ethyl Caffeate
Validation ParameterAcceptance CriteriaRepresentative Target Value
Retention Time (

)
%RSD < 1.0%~28.5 min (System Dependent)
Linearity Range

1.0 - 100 µg/mL
LOD (S/N = 3) Signal-to-noise ratio

3
0.15 µg/mL
LOQ (S/N = 10) Signal-to-noise ratio

10
0.45 µg/mL
Peak Tailing Factor

1.12
Resolution (

)

(vs nearest peak)
> 2.0

Self-Validation Check: Inject a known standard of ethyl caffeate at the LOQ level at the beginning and end of the sequence. If the calculated concentration drifts by more than 15%, the system fails suitability, indicating potential column fouling or mobile phase degradation.

References

  • Title: A Chloroform Fraction Derived from Vitis vinifera Root Ethanol Extract Attenuates Lipopolysaccharide-Induced Inflammatory Responses and Cognitive Dysfunction in BV-2 Microglia Cells and C57BL/6J Mouse Model Source: MDPI URL: [Link]

  • Title: RP-HPLC and LC–MS–MS determination of a bioactive artefact from Ipomoea pes-caprae extract Source: SciELO URL: [Link]

  • Title: A Versatile Ultra-High-Performance Liquid Chromatography-Full-Scan High-Resolution Mass Spectrometry Method to Quantify Wine Polyphenols Source: PMC (PubMed Central) URL: [Link]

Sources

Application

Quantification methods for Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Application Note: Advanced Quantification Methods for Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (Ethyl Caffeate) Introduction & Mechanistic Context Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Quantification Methods for Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (Ethyl Caffeate)

Introduction & Mechanistic Context

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caffeate, is a naturally occurring hydroxycinnamic acid ester found in various botanical matrices and fermented products like wine[1]. It has garnered significant attention in drug development due to its potent antifibrotic[2] and anti-neuroinflammatory properties[3].

Accurate quantification of ethyl caffeate is critical for pharmacokinetic profiling and the standardization of botanical extracts. However, analytical scientists face two primary challenges when quantifying this compound:

  • Artifact Generation: Caffeoylquinic acid derivatives in plant matrices can undergo transesterification when exposed to ethanol during extraction, artificially generating ethyl caffeate as an artifact[4].

  • Chromatographic Retention: The catechol moiety (3,4-dihydroxyphenyl group) is highly polar and easily ionizable. If the mobile phase pH is not strictly controlled, the compound will exhibit severe peak tailing and poor retention on reversed-phase stationary phases.

To address these challenges, this guide details optimized, self-validating protocols for the extraction and quantification of ethyl caffeate using both RP-HPLC-UV/DAD for routine analysis and UHPLC-ESI-MS/MS for trace-level matrix quantification.

Analytical Workflow & Artifact Mitigation

The following workflow illustrates the critical path from matrix extraction to data validation, highlighting the necessary avoidance of ethanolic solvents to preserve the native chemical profile.

Workflow Matrix Biological Matrix (Plant Extract / Wine) Extraction Liquid-Liquid Extraction (Ethyl Acetate / Chloroform) Matrix->Extraction Avoid EtOH (Prevent Artifacts) Evaporation Solvent Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration (0.22 µm PTFE) Evaporation->Filtration HPLC RP-HPLC-DAD (Routine Analysis at 324 nm) Filtration->HPLC LCMS UHPLC-ESI-MS/MS (High Sensitivity & Validation) Filtration->LCMS Data Quantification & Method Validation (LOD, LOQ, Linearity) HPLC->Data LCMS->Data

Caption: Analytical workflow for the extraction and quantification of native ethyl caffeate.

Experimental Protocols

Sample Preparation (Artifact-Free Liquid-Liquid Extraction)

Causality Focus: To prevent the artifactual transesterification of endogenous caffeic acid conjugates[4], ethanol must be strictly excluded from the extraction process. Chloroform or ethyl acetate provides excellent recovery of the moderately non-polar ethyl caffeate ester while leaving highly polar interferents in the aqueous phase[1][3].

  • Homogenization: Homogenize 1.0 g of the biological matrix (e.g., Vitis vinifera root or dealcoholized wine) in 10 mL of HPLC-grade water.

  • Partitioning: Add 10 mL of chilled ethyl acetate or chloroform. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C to achieve complete phase separation.

  • Collection & Evaporation: Collect the organic (lower/upper depending on solvent) layer. Evaporate to dryness under a gentle stream of nitrogen gas at room temperature to prevent thermal degradation.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of initial mobile phase (e.g., 10% Acetonitrile in water).

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter prior to injection.

Routine Quantification via RP-HPLC-UV/DAD

Causality Focus: Phosphoric acid (0.5%) is utilized to lower the mobile phase pH to ~2.0. This is well below the pKa of the catechol hydroxyls (pKa ~ 4.5), ensuring the molecule remains fully protonated and neutral. This prevents secondary interactions with residual silanols on the C18 column, yielding sharp, symmetrical peaks[3]. UV detection at 324 nm targets the specific λmax of the conjugated cinnamoyl chromophore.

  • Column: Shim-pack C18 (250 × 4.6 mm, 5 μm) or equivalent ODS2 column[1][3].

  • Mobile Phase A: 0.5% Phosphoric acid in deionized water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–3 min: 0% to 40% B

    • 3–28 min: 40% to 45% B

    • 28–30 min: 45% to 100% B[3].

  • Detection: DAD set to 324 nm.

  • Injection Volume: 20 µL.

Self-Validating System Suitability Testing (SST): Before running unknown samples, inject a blank (reconstitution solvent) and a 10 µg/mL standard. The run is only validated if:

  • The blank shows no interfering peaks at the retention time of ethyl caffeate (approx. 12.7 min)[3].

  • The tailing factor (Tf) of the standard peak is ≤ 1.5.

High-Sensitivity Quantification via UHPLC-ESI-MS/MS

Causality Focus: For trace analysis, negative electrospray ionization (ESI-) is employed. The catechol ring readily deprotonates to form a highly stable precursor ion [M-H]⁻ at m/z 207.06. Upon collision-induced dissociation (CID), the ester bond cleaves, resulting in the neutral loss of ethanol (46 Da) to yield a dominant, highly specific product ion at m/z 161.02[5].

  • Column: UHPLC C18 (100 × 2.1 mm, 1.7 μm).

  • Mobile Phase A: Water with 1% Formic Acid[6].

  • Mobile Phase B: Acetonitrile / Water / Formic Acid (79.5:19.5:1, v/v/v)[6].

  • Flow Rate: 0.22 mL/min[6].

  • MS Mode: Negative ESI (VIP-HESI source recommended to reduce thermal degradation)[7].

  • MRM Transitions: Quantifier: m/z 207.06 → 161.02; Qualifier: m/z 207.06 → 133.03.

Data Presentation: Method Validation

To ensure the trustworthiness of the analytical data, the methods must be validated according to ICH guidelines. Below are the summarized operational parameters and typical validation metrics.

Table 1: Chromatographic and MS Parameters Comparison

ParameterRP-HPLC-UV/DADUHPLC-ESI-MS/MS
Column C18 (250 × 4.6 mm, 5 μm)Sub-2 μm C18 (100 × 2.1 mm, 1.7 μm)
Aqueous Phase 0.5% Phosphoric Acid in H₂O1% Formic Acid in H₂O
Organic Phase AcetonitrileAcetonitrile / H₂O / Formic Acid
Detection UV at 324 nmMRM (Negative ESI)
Target / Transition λmax = 324 nmm/z 207.06 → 161.02
Primary Use Case Routine botanical quantificationTrace-level biological matrix analysis

Table 2: Typical Method Validation Metrics for Ethyl Caffeate

Validation ParameterAcceptance Criteria (Self-Validating System)Typical Performance Profile
Linearity (R²) > 0.995 over 3 orders of magnitude0.9992 (0.1 - 50 µg/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.015 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 100.045 µg/mL
Matrix Recovery 90% - 110% (Spike-recovery assay)98.5% ± 2.1%
Precision (RSD) < 5% for intra-day and inter-day1.8% (Intra-day)

Biological Relevance & Application

Accurate quantification of ethyl caffeate is essential for correlating dose with its pharmacological effects. In neuroinflammatory models, ethyl caffeate has been shown to dose-dependently attenuate lipopolysaccharide (LPS)-induced inflammatory responses in BV-2 microglia cells[3]. By blocking pro-inflammatory signaling pathways, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby preventing the overproduction of neurotoxic mediators[3].

Mechanism LPS Lipopolysaccharide (LPS) Microglia BV-2 Microglia Activation LPS->Microglia Pathways Pro-inflammatory Signaling (NF-κB / MAPK) Microglia->Pathways EthylCaffeate Ethyl Caffeate (Treatment) EthylCaffeate->Pathways Inhibits Proteins Upregulation of iNOS & COX-2 Pathways->Proteins Mediators Overproduction of NO & PGE2 Proteins->Mediators Neuroinflammation Neuroinflammation & Cognitive Dysfunction Mediators->Neuroinflammation

Caption: Mechanism of ethyl caffeate inhibiting LPS-induced neuroinflammation.

References

  • Boselli, E., et al. (2009). "Ethyl caffeate from Verdicchio wine: Chromatographic purification and in vivo evaluation of its antifibrotic activity." Journal of Separation Science. 1

  • Boselli, E., et al. (2009). "Ethyl caffeate from Verdicchio wine: chromatographic purification and in vivo evaluation of its antifibrotic activity." PubMed. 2

  • Author(s) Unknown (2025). "A Chloroform Fraction Derived from Vitis vinifera Root Ethanol Extract Attenuates Lipopolysaccharide-Induced Inflammatory Responses..." MDPI. 3

  • Barth, T., et al. (2019). "RP-HPLC and LC–MS–MS determination of a bioactive artefact from Ipomoea pes-caprae extract." SciELO. 4

  • Author(s) Unknown (2019). "Base peak chromatogram (negative ionization mode) of the extracts obtained with: (A) 90 • GL ethanol..." ResearchGate. 5

  • Author(s) Unknown (2024). "A Versatile Ultra-High-Performance Liquid Chromatography-Full-Scan High-Resolution Mass Spectrometry Method to Quantify Wine Polyphenols." PMC. 6

  • Author(s) Unknown (2025). "Mapping Royal Jelly's Bioactive Profile by Liquid Chromatography Coupled to Trapped Ion Mobility Spectrometry..." American Chemical Society. 7

Sources

Method

Application Note: In Vitro Antioxidant Assays for Ethyl Caffeate (DPPH &amp; ABTS)

Executive Summary Ethyl caffeate (ethyl 3-(3,4-dihydroxyphenyl)propenoate) is a naturally occurring hydroxycinnamic acid derivative recognized for its potent antioxidant and anti-inflammatory properties[1]. In drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl caffeate (ethyl 3-(3,4-dihydroxyphenyl)propenoate) is a naturally occurring hydroxycinnamic acid derivative recognized for its potent antioxidant and anti-inflammatory properties[1]. In drug development and nutraceutical research, quantifying its radical scavenging capacity is a critical quality control and characterization step. This application note provides a comprehensive, self-validating framework for evaluating the antioxidant efficacy of ethyl caffeate using two gold-standard colorimetric assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays[2][3].

Mechanistic Insights & Structure-Activity Relationship (SAR)

The antioxidant superiority of ethyl caffeate is primarily driven by its catechol moiety (3,4-dihydroxy substitution on the benzene ring) and the


-unsaturated ester chain[1].
  • DPPH Mechanism (HAT/SET): The DPPH assay relies on the reduction of the stable DPPH• radical. Ethyl caffeate neutralizes this radical primarily through a Hydrogen Atom Transfer (HAT) mechanism, donating a hydrogen atom from its catechol hydroxyl groups to form a stable o-quinone derivative[2]. This converts the deep purple DPPH• radical into the pale yellow DPPH-H, measurable at 517 nm[1][3].

  • ABTS Mechanism (SET): The ABTS assay utilizes the pre-generated ABTS•+ radical cation, formed by reacting ABTS with potassium persulfate[2][4]. Ethyl caffeate reduces this blue-green radical back to its colorless neutral form via a Single Electron Transfer (SET) mechanism[2]. Unlike DPPH, which requires organic solvents, ABTS can be performed in aqueous buffers, allowing researchers to evaluate antioxidant behavior across physiological pH ranges[2].

Mechanism cluster_DPPH DPPH Assay (HAT/SET) cluster_ABTS ABTS Assay (SET) EC Ethyl Caffeate (Catechol Moiety) DPPH_Rad DPPH• (Purple) Abs: 517 nm EC->DPPH_Rad Donates H• ABTS_Rad ABTS•+ (Blue-Green) Abs: 734 nm EC->ABTS_Rad Donates e- Quinone o-Quinone Derivative (Oxidized Form) EC->Quinone Oxidation DPPH_Red DPPH-H (Yellow) Reduced Form DPPH_Rad->DPPH_Red H-atom transfer ABTS_Red ABTS (Colorless) Reduced Form ABTS_Rad->ABTS_Red e- transfer

Mechanistic pathways of Ethyl Caffeate neutralizing DPPH and ABTS radicals.

Quantitative Benchmarks

To establish a baseline for assay validation, researchers must compare their experimental IC50 values (the concentration required to scavenge 50% of the radicals) against established literature. The lipophilicity of the ethyl ester group enhances its interaction with organic radicals compared to free caffeic acid[5].

Table 1: Reference IC50 Values for Ethyl Caffeate and Standards

CompoundAssay TypeIC50 (µM)MechanismReference Source
Ethyl Caffeate DPPH22.92 ± 2.60HAT / SETElsholtzia cypriani isolate[6]
Ethyl Caffeate DPPH~26.40HAT / SETBenchChem SAR Guide[1]
Ethyl Caffeate ABTS31.39 ± 3.19SETElsholtzia cypriani isolate[6]
Ascorbic Acid (Control)DPPH~14.55HAT / SETComparative Standard[7]
Trolox (Control)ABTS~11.00SETComparative Standard[4]

Note: Variations in IC50 values can occur based on solvent choice, incubation time, and radical stock concentration. Always run a concurrent positive control.

Experimental Design & Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating strict optical density (OD) baselines and vehicle controls, the methodology inherently flags reagent degradation or solvent interference.

DPPH Radical Scavenging Protocol

Causality & Design Choice: DPPH is highly sensitive to light and oxygen. Methanol is chosen as the solvent to ensure the complete dissolution of both the lipophilic ethyl caffeate and the DPPH radical[1].

Reagents:

  • 0.1 mM DPPH stock solution in HPLC-grade methanol (Prepare fresh, protect from light)[1].

  • Ethyl caffeate stock (e.g., 10 mM in DMSO), serially diluted in methanol (Range: 1 - 100 µM).

  • Positive Control: Trolox or Ascorbic Acid (1 - 100 µM).

Step-by-Step Workflow:

  • Radical Validation: Measure the absorbance of the 0.1 mM DPPH blank at 517 nm. Self-Validation Check: The OD must be between 0.80 and 1.00. If lower, the radical has degraded; discard and remake.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the serially diluted ethyl caffeate (or control) to 100 µL of the 0.1 mM DPPH solution.

  • Vehicle Control: Add 100 µL of the solvent (containing the equivalent DMSO concentration as the samples) to 100 µL of DPPH. This serves as the

    
    .
    
  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes[1]. Causality: 30 minutes allows the HAT reaction kinetics of the catechol moiety to reach a steady-state equilibrium.

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer[1][3].

ABTS Radical Cation Decolorization Protocol

Causality & Design Choice: The ABTS radical must be pre-generated via oxidation. Potassium persulfate is the preferred oxidizing agent because it yields a stable radical cation without generating interfering byproducts[1][4].

Reagents:

  • 7 mM ABTS aqueous solution[1].

  • 2.45 mM Potassium persulfate (

    
    ) aqueous solution[1].
    
  • Phosphate-buffered saline (PBS, pH 7.4) or Ethanol for dilution[1].

Step-by-Step Workflow:

  • Radical Generation: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Incubate the mixture in the dark at room temperature for 12–16 hours[1]. Causality: This extended incubation is strictly required to ensure complete oxidation and stabilization of the ABTS•+ radical.

  • Working Solution Standardization: Dilute the dark blue-green ABTS•+ stock solution with PBS or ethanol until the absorbance at 734 nm reaches

    
    [1]. Self-Validation Check: This specific starting OD ensures the radical concentration is in linear excess relative to the anticipated antioxidant capacity.
    
  • Reaction Mixture: Add 10 µL of ethyl caffeate dilutions (or Trolox standards) to 190 µL of the standardized ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 6 minutes. Causality: The SET mechanism of ABTS is kinetically faster than DPPH; 6 minutes is sufficient to capture the decolorization endpoint.

  • Measurement: Read the absorbance at 734 nm[1][3].

Workflow cluster_prep Phase 1: Reagent Standardization DPPH_Prep DPPH Stock Target OD517: 0.8 - 1.0 Incubate Phase 2: Incubation DPPH: 30 min | ABTS: 6 min (Strictly in the Dark) DPPH_Prep->Incubate ABTS_Prep ABTS•+ Generation (12-16h) Target OD734: 0.70 ± 0.02 ABTS_Prep->Incubate Read Phase 3: Spectrophotometry Read at 517 nm or 734 nm Incubate->Read Analyze Phase 4: Data Analysis Calculate % Inhibition & IC50 Read->Analyze Val Self-Validation Check: Vehicle Blank & Trolox Control Val->Incubate Ensure baseline accuracy

High-throughput self-validating workflow for DPPH and ABTS assays.

Data Analysis & Interpretation

To quantify the antioxidant capacity, calculate the percentage of radical scavenging (inhibition) for each concentration of ethyl caffeate using the following formula:



  • 
     : Absorbance of the radical solution + vehicle solvent.
    
  • 
     : Absorbance of the radical solution + ethyl caffeate.
    

IC50 Determination: Plot the % Inhibition (y-axis) against the Log[Concentration] of ethyl caffeate (x-axis). Utilize non-linear regression analysis (e.g., a four-parameter logistic curve in GraphPad Prism) to interpolate the IC50 value. A lower IC50 value strictly correlates with a higher antioxidant potency[1].

References

  • Phytohemical Profiling, Bioactivity and Toxicity Evaluation of Elsholtzia cypriani, a Potential Multifunctional Natural Feed Additive. NIH/PMC. Available at:[Link]

  • DPPH radical-scavenging activity of different antioxidants. ResearchGate. Available at: [Link]

  • Antioxidant Property of Coffee Components: Assessment of Methods that Define Mechanisms of Action. MDPI. Available at: [Link]

  • Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. MDPI. Available at:[Link]

  • Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? D-NB.info. Available at: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. NIH/PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for Preclinical Evaluation of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caffeate, is a na...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caffeate, is a natural phenolic compound that has garnered significant scientific interest for its therapeutic potential. As an ester derivative of caffeic acid, it exhibits a range of biological activities, most notably potent anti-inflammatory and antioxidant properties.[1] These characteristics suggest its potential application in a variety of pathological conditions, including inflammatory disorders, neurodegenerative diseases, and certain types of cancer. This guide provides a comprehensive overview of the application of animal models to study the effects of ethyl caffeate, offering detailed protocols and insights into experimental design for preclinical research.

The foundational mechanism of ethyl caffeate's action lies in its ability to modulate key signaling pathways involved in inflammation and oxidative stress. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal mediator of the inflammatory response. This inhibition, in turn, reduces the expression of downstream inflammatory targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, its catechol structure confers robust antioxidant activity, enabling it to effectively scavenge free radicals.[3]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific animal models and experimental methodologies. By understanding the "why" behind the "how," researchers can design more robust and informative preclinical studies to explore the full therapeutic potential of ethyl caffeate.

PART 1: Preclinical Research Strategy: Selecting the Appropriate Animal Model

The choice of an animal model is paramount for the successful preclinical evaluation of ethyl caffeate. The selection should be driven by the specific research question and the therapeutic area of interest. This section outlines key animal models relevant to the known biological activities of ethyl caffeate.

Models of Inflammation

Given the well-documented anti-inflammatory properties of ethyl caffeate, inflammation models are a primary application.

1.1.1 Acute Inflammation: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening acute anti-inflammatory agents.

  • Causality: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils, which is dependent on COX-2 activity. Ethyl caffeate's known inhibition of COX-2 makes this a highly relevant model.

1.1.2 Sub-chronic Inflammation: TPA-Induced Skin Inflammation

This model is suitable for evaluating the topical or systemic anti-inflammatory effects of compounds on skin inflammation.

  • Causality: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) activates protein kinase C (PKC), leading to the activation of pro-inflammatory signaling pathways, including NF-κB and AP-1. This results in the increased expression of inflammatory mediators like COX-2 and cytokines, causing skin edema, erythema, and epidermal hyperplasia.[4]

Models of Oxidative Stress

Ethyl caffeate's antioxidant properties can be investigated using models where oxidative damage is a key pathological feature.

1.2.1 Chemically-Induced Oxidative Stress
  • Causality: Administration of agents like carbon tetrachloride (CCl4) or paracetamol at toxic doses induces severe oxidative stress, primarily in the liver, leading to lipid peroxidation and depletion of endogenous antioxidants like glutathione (GSH).[5] These models are valuable for assessing the in vivo antioxidant and cytoprotective effects of ethyl caffeate.

Models of Neurodegenerative Diseases

The neuroprotective potential of ethyl caffeate, likely stemming from its anti-inflammatory and antioxidant activities, can be explored in various neurodegeneration models.

1.3.1 Alzheimer's Disease Models
  • Transgenic Models: Mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5xFAD or APP/PS1 models, develop age-dependent amyloid-β (Aβ) plaques, neuroinflammation, and cognitive deficits, mimicking key aspects of Alzheimer's pathology.[6]

  • Chemically-Induced Models: Intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) induces neuroinflammation, oxidative stress, and cognitive impairment, providing a non-transgenic model of sporadic Alzheimer's disease.[7]

1.3.2 Parkinson's Disease Models
  • Neurotoxin-Induced Models: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or striatum leads to the selective degeneration of dopaminergic neurons, replicating the primary pathology of Parkinson's disease.[8][9]

Models of Cancer

Emerging evidence suggests that ethyl caffeate may possess anti-cancer properties, including the ability to inhibit tumor growth and metastasis.

1.4.1 Colorectal Cancer Metastasis Models
  • Orthotopic Implantation Model: This involves the surgical implantation of colorectal cancer cells into the cecal wall of immunodeficient mice. This model allows for the study of primary tumor growth in the correct anatomical location and the subsequent development of metastases, most commonly to the liver and lymph nodes.[10]

  • Splenic Injection Model: Injection of cancer cells into the spleen of mice leads to their rapid dissemination to the liver via the portal circulation, providing a robust model to study liver metastasis.[11]

PART 2: Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments. It is imperative that all animal procedures are performed in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC).

General Procedures
2.1.1 Preparation and Administration of Ethyl Caffeate
  • Formulation: For oral administration, ethyl caffeate can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dissolved in a biocompatible solvent like a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12] For intraperitoneal (i.p.) injection, it can be dissolved in a small amount of DMSO and then diluted with sterile saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

  • Administration: Oral gavage is a common method for systemic delivery.[13] Ensure proper technique to avoid esophageal or gastric injury. I.p. injection is another route for systemic administration.

2.1.2 Post-Operative Care for Surgical Models

For models requiring surgery, such as orthotopic cancer models and stereotaxic injections, diligent post-operative care is crucial for animal welfare and data validity.

  • Analgesia: Administer appropriate analgesics before and after surgery as per the approved protocol.[14]

  • Hydration: Provide subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) to prevent dehydration.[1]

  • Monitoring: Monitor animals daily for at least 5-7 days post-surgery for signs of pain, distress, infection, or wound dehiscence.[10] Provide palatable, easily accessible food and water.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of ethyl caffeate.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Ethyl caffeate

  • Vehicle (e.g., 0.5% CMC)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week.

  • Fast animals overnight before the experiment with free access to water.

  • Administer ethyl caffeate or vehicle orally (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Protocol: LPS-Induced Neuroinflammation in Mice

Objective: To assess the neuroprotective and anti-inflammatory effects of ethyl caffeate in a model of systemic inflammation-induced neuroinflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Ethyl caffeate

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Administer ethyl caffeate or vehicle (i.p. or oral) for a pre-determined period (e.g., 7 days) prior to LPS challenge.

  • On the day of the experiment, administer a final dose of ethyl caffeate one hour before LPS injection.

  • Inject LPS (e.g., 0.5-1 mg/kg, i.p.) or sterile saline (control group).

  • At a specified time point post-LPS injection (e.g., 4 or 24 hours), euthanize the animals and collect blood and brain tissue.

  • Endpoint Analysis:

    • Measure cytokine levels (TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA.[15][16]

    • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using an Iba1 antibody).

Protocol: Orthotopic Colorectal Cancer Model in Mice

Objective: To evaluate the effect of ethyl caffeate on primary tumor growth and metastasis of colorectal cancer.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Colorectal cancer cell line (e.g., HT-29, HCT116)

  • Ethyl caffeate

  • Vehicle

  • Surgical instruments

  • Anesthesia

Procedure:

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Perform a laparotomy to expose the cecum.

    • Inject cancer cells (e.g., 1 x 10^6 cells in 20 µL of media/Matrigel mixture) into the cecal wall.[17][18]

    • Alternatively, suture a small piece of a subcutaneously grown tumor onto the cecal wall.[19]

    • Close the abdominal wall and skin.

  • Treatment: Begin treatment with ethyl caffeate or vehicle a few days after surgery, once the animals have recovered.

  • Monitoring: Monitor tumor growth using in vivo imaging (if using luciferase-expressing cells) or by sacrificing cohorts of animals at different time points.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and resect the primary tumor and any metastatic lesions (e.g., in the liver and lymph nodes).

    • Measure primary tumor volume and weight.

    • Count the number of metastatic nodules in the liver.

    • Perform histological analysis (H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

PART 3: Data Presentation and Visualization

Quantitative Data Summary
Animal ModelCompoundDosage and RouteKey FindingsReference
Carrageenan-Induced Paw Edema (Rat)N-(3-Florophenyl) ethylcaffeamide (FECA)10 and 20 mg/kg, p.o.Significant reduction in paw edema at 3, 4, and 5 hours post-carrageenan.[14]
TPA-Induced Skin Inflammation (Mouse)Ethyl CaffeateTopical applicationSignificantly inhibited TPA-induced COX-2 expression.[20]
Amphotericin B-Induced Nephrotoxicity (Rat)Caffeic Acid Phenethyl Ester (CAPE)10 µmol/kg, i.p.Significantly decreased MDA and NO levels and increased CAT activity in the kidney.[21]
STZ-Induced Dementia (Rat)Caffeic Acid Phenethyl Ester (CAPE)3 and 6 mg/kg, i.p.Prevented cognitive deficits and reduced brain TBARS and TNF-α levels.[7]
Colon 26-L5 Carcinoma Metastasis (Mouse)Caffeic Acid Phenethyl Ester (CAPE)5 mg/mice/day, p.o.50% reduction in lung tumor nodules.[22]
Collagen-Induced Arthritis (Mouse)Ethyl CaffeateNot specifiedReduced severity of arthritis, inhibited IFN-γ and IL-6 secretion.[12]
Signaling Pathway Diagrams
NF-κB Signaling Pathway and its Inhibition by Ethyl Caffeate

NF_kB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, TPA) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to DNA κB DNA site NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene_Expression induces Ethyl_Caffeate Ethyl Caffeate Ethyl_Caffeate->NFkB_active inhibits DNA binding

Caption: Ethyl Caffeate inhibits the NF-κB pathway by preventing the DNA binding of active NF-κB.

PI3K/AKT Signaling Pathway and its Modulation by Ethyl Caffeate

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT recruits & activates Downstream Downstream Targets (mTOR, etc.) AKT->Downstream phosphorylates Cell_Proloiferation Cell Proliferation & Survival Downstream->Cell_Proloiferation Ethyl_Caffeate Ethyl Caffeate MET MET Ethyl_Caffeate->MET inhibits MET->PI3K activates

Caption: Ethyl Caffeate can inhibit the PI3K/AKT pathway, potentially through the suppression of MET.

Conclusion

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a promising natural compound with multifaceted therapeutic potential. The strategic use of well-characterized animal models is essential for elucidating its mechanisms of action and evaluating its efficacy in various disease contexts. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust foundation for researchers embarking on the preclinical investigation of this compound. By integrating a thorough understanding of the underlying biology with rigorous experimental design, the scientific community can effectively advance our knowledge of ethyl caffeate and its potential translation into novel therapeutic interventions.

References

  • Moumoujus. ETHYL CAFFEATE. Available at: [Link]

  • Institutional Animal Care and Use Committee. Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

  • Instech Laboratories. Guide to Oral Gavage for Mice and Rats. Available at: [Link]

  • Baral, P., et al. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. J Vis Exp. 2019. Available at: [Link]

  • The University of Queensland. LAB_021 Oral Gavage in Mice and Rats. Available at: [Link]

  • Javad, M., et al. Ethical considerations in animal studies. J Postgrad Med Inst. 2012. Available at: [Link]

  • Kumar, A., & Singh, A. Caffeic Acid Phenethyl Ester (CAPE) Prevents Development of STZ-ICV Induced dementia in Rats. Pharmacogn Mag. 2017. Available at: [Link]

  • Hite, N. Z., et al. Establishing a standardized murine orthotopic intra-rectal model for the study of colorectal adenocarcinoma. J Gastrointest Oncol. 2024. Available at: [Link]

  • Rajput, A., et al. syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. Biology Methods and Protocols. 2022. Available at: [Link]

  • Wu, C. H., et al. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice. Molecules. 2012. Available at: [Link]

  • Blesa, J., et al. Animal Models of Parkinson's Disease. Curr Med Chem. 2012. Available at: [Link]

  • A. K. M. G. K., et al. Animal models of human colorectal cancer: Current status, uses and limitations. World J Gastroenterol. 2015. Available at: [Link]

  • IntechOpen. Animal Models of Parkinson's Disease. Available at: [Link]

  • Lee, S. H., et al. An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Anticancer Res. 2020. Available at: [Link]

  • Hoogland, I. C., et al. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Curr Pharm Des. 2015. Available at: [Link]

  • Bio-protocol. Mouse brain stereotaxic injections. Available at: [Link]

  • Bio-protocol. Stereotaxic Injection of LPS into Mouse Substantia Nigra. Available at: [Link]

  • Hayes, J. D., & Dinkova-Kostova, A. T. NRF2 Activation in Cancer: From DNA to Protein. Cancer Cell. 2019. Available at: [Link]

  • JoVE. Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer. Available at: [Link]

  • O'Dea, E., & Hoffmann, A. NF-κB, the first quarter-century: remarkable progress and outstanding questions. Genes Dev. 2009. Available at: [Link]

  • Cusabio. PI3K-Akt signaling pathway. Available at: [Link]

  • Saha, S., et al. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Oxid Med Cell Longev. 2020. Available at: [Link]

  • Orhan, I. E., et al. Inhibitory effects of caffeic acid phenethyl ester analogues on experimental lung metastasis of murine colon 26-L5 carcinoma cells. J Pharm Pharmacol. 2003. Available at: [Link]

  • Wu, M. J., et al. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. Br J Pharmacol. 2005. Available at: [Link]

  • Zhang, X., et al. Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Front Cell Neurosci. 2021. Available at: [Link]

  • JoVE. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. Available at: [Link]

  • ResearchGate. Cytokine (pg/mg protein) levels in soluble extract from brain of untreated and treated mice 4 days after lipopolysaccharide (LPS) injection. Available at: [Link]

  • Kim, J., et al. Anti-Inflammatory Effects of Extracellular Vesicles from Ecklonia cava on 12-O-Tetradecanoylphorbol-13-Acetate-Induced Skin Inflammation in Mice. Mar Drugs. 2024. Available at: [Link]

  • OriGene. Immunohistochemistry(IHC) Protocol. Available at: [Link]

  • JoVE. Video: NF-kB-dependent Signaling Pathway. Available at: [Link]

  • Direction des services vétérinaires. Stereotaxic surgery in rodents. Available at: [Link]

  • Biospective. Amyloid-β Plaque Analysis in Alzheimer's Disease. Available at: [Link]

  • Cogut, V., et al. What Is Nuclear Factor Kappa B (NF-κB) Doing in and to the Mitochondrion?. Front Cell Dev Biol. 2019. Available at: [Link]

  • Sparkman, N. L., et al. Systemic Immune Activation Leads to Neuroinflammation and Sickness Behavior in Mice. Behav Brain Res. 2011. Available at: [Link]

  • The University of Queensland. LAB_016 Stereotactic Brain Injections in Mice and Rats. Available at: [Link]

  • Hayashi, Y., et al. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model. J Histochem Cytochem. 2015. Available at: [Link]

  • Lu, J., et al. The possible separation of 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation and hyperplasia by Compound A. J Steroid Biochem Mol Biol. 2008. Available at: [Link]

  • ResearchGate. Cytokine (pg/mg protein) levels in soluble extract from brain of untreated and treated mice 4 days after lipopolysaccharide (LPS) injection. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation of Ethyl Caffeate for Preclinical Research

Abstract This document provides a comprehensive technical guide for the formulation of ethyl caffeate (EC), a natural phenolic compound with significant anti-inflammatory and antioxidant properties, for experimental use...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the formulation of ethyl caffeate (EC), a natural phenolic compound with significant anti-inflammatory and antioxidant properties, for experimental use in preclinical research.[1][2] We detail protocols for both in vitro cell-based assays and in vivo animal studies, emphasizing the rationale behind solvent selection and formulation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible methodologies for investigating the therapeutic potential of ethyl caffeate.

Introduction: The Scientific Rationale for Ethyl Caffeate Investigation

Ethyl caffeate is the ethyl ester of caffeic acid, a naturally occurring hydroxycinnamic acid found in various plants, including Bidens pilosa and Polygonum amplexicaule.[3] Its therapeutic potential is primarily attributed to its potent anti-inflammatory and antioxidant activities.[2] Mechanistically, ethyl caffeate has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4][5] By inhibiting NF-κB, ethyl caffeate effectively downregulates downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2).[3][4] This targeted mechanism of action makes ethyl caffeate a compelling candidate for investigation in inflammatory diseases, cancer, and neurodegenerative disorders.[6][7]

The primary challenge in the experimental use of ethyl caffeate lies in its poor aqueous solubility.[8] This necessitates carefully designed formulation strategies to ensure bioavailability and achieve consistent, reproducible results in both cellular and animal models. This guide provides validated protocols to address this challenge.

Physicochemical Properties of Ethyl Caffeate

A thorough understanding of ethyl caffeate's physicochemical properties is fundamental to designing an effective formulation strategy.

PropertyValueSource(s)
IUPAC Name Ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[3]
Molecular Formula C₁₁H₁₂O₄[3]
Molar Mass 208.21 g/mol [3]
Appearance Yellow to tan crystalline solid[8]
Water Solubility Insoluble (Estimated: 982.8 mg/L at 25°C)[8][9]
Organic Solubility Very soluble in alcohol (e.g., ethanol, methanol); Soluble in DMSO[8][10]
logP (o/w) 2.560 (Estimated)[9]
Storage Refrigerate in tightly sealed, light-resistant containers[9]

Formulation Strategy: Solvent Selection and Rationale

The choice of solvent or vehicle is a critical determinant of experimental success. The primary objective is to fully solubilize the compound while minimizing any confounding biological effects or toxicity from the vehicle itself.

For In Vitro (Cell-Based) Assays

For cell culture applications, the solvent must be biocompatible and used at a final concentration that does not impact cell viability, proliferation, or function.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing high-concentration stock solutions of hydrophobic compounds like ethyl caffeate.[11][12]

  • Causality & Trustworthiness: DMSO is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[13] However, its utility is balanced by dose-dependent cytotoxicity. Multiple studies have shown that final DMSO concentrations above 1% can inhibit cell proliferation, and concentrations of 3-5% are often overtly toxic.[12][14] Therefore, a self-validating protocol must maintain a final DMSO concentration in the culture medium at a non-toxic level, preferably ≤0.1% , and never exceeding 0.5%.[12] A vehicle control (medium with the same final concentration of DMSO) is mandatory in all experiments to differentiate the effects of the compound from those of the solvent.

For In Vivo (Animal) Studies

For systemic administration in animal models (e.g., oral gavage, intraperitoneal injection), the formulation must be non-toxic, biocompatible, and capable of maintaining the compound in solution to ensure consistent absorption. Given ethyl caffeate's insolubility in water, a multi-component vehicle system is required.

  • Recommended Vehicle (Oral/IP): A common and effective vehicle for non-polar compounds consists of a mixture of a solvent, a co-solvent/solubilizer, a surfactant, and an aqueous base. A widely used formulation is a combination of DMSO, Polyethylene Glycol 300 (PEG300), Tween 80, and Saline .[10][15]

  • Causality & Trustworthiness:

    • DMSO: Acts as the primary solvent to initially dissolve the ethyl caffeate.

    • PEG300: A biocompatible co-solvent that enhances the solubility of poorly water-soluble compounds and improves stability.

    • Tween 80 (Polysorbate 80): A non-ionic surfactant that prevents the compound from precipitating out of solution when the aqueous component is added and aids in forming a stable microemulsion or suspension, which can improve absorption after oral administration.

    • Saline (0.9% NaCl): The aqueous base, used to bring the formulation to the final volume and ensure isotonicity, which is particularly important for injectable routes like intraperitoneal (IP) administration.

Experimental Protocols

Protocol: Preparation of Ethyl Caffeate for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution for use in cell culture.

Materials:

  • Ethyl Caffeate (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Complete cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Calibrated pipettes

Step-by-Step Methodology:

  • Calculate Stock Solution: To prepare a 10 mM stock solution, weigh out 2.082 mg of ethyl caffeate (M.W. = 208.21 g/mol ) and dissolve it in 1 mL of sterile DMSO. Adjust quantities as needed.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (208.21 g/mol ) * (1000 mg/g) = 2.082 mg/mL

  • Dissolution: Add the DMSO to the vial containing the ethyl caffeate powder. Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.[16]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solution: Prepare final treatment concentrations by serial dilution. It is critical to dilute the stock solution in pre-warmed complete cell culture medium, not water or saline, to prevent precipitation. [17]

    • Example for 10 µM final concentration:

      • First, prepare an intermediate dilution (e.g., 100 µM) by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. Vortex gently.[17]

      • Then, add the required volume of this 100 µM intermediate solution to your final culture volume. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well to achieve a final volume of 1 mL and a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound. For the example above, the final DMSO concentration would be 0.1%.

  • Application: Add the final treatment solutions and vehicle control to your cell cultures and proceed with the experiment.

InVitro_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (Example: 10 µM) cluster_control Mandatory Controls weigh 1. Weigh 2.08 mg Ethyl Caffeate dissolve 2. Dissolve in 1 mL Sterile DMSO weigh->dissolve vortex 3. Vortex/Sonicate until clear dissolve->vortex aliquot 4. Aliquot & Store at -20°C / -80°C vortex->aliquot stock 10 mM Stock in DMSO aliquot->stock intermediate Create 100 µM Intermediate: 10 µL Stock + 990 µL Medium stock->intermediate final Create 10 µM Final: Add intermediate to cells/medium intermediate->final vehicle Vehicle Control: Medium + 0.1% DMSO untreated Untreated Control: Medium Only InVivo_Workflow start Start: 20 mg Ethyl Caffeate in 15 mL tube step1 1. Add 1 mL DMSO (Primary Solvent) Vortex until dissolved start->step1 step2 2. Add 4 mL PEG300 (Co-Solvent) Vortex to mix step1->step2 step3 3. Add 0.5 mL Tween 80 (Surfactant) Vortex to mix step2->step3 step4 4. Slowly add 4.5 mL Saline (Aqueous Base) Vortex continuously step3->step4 end Final Formulation: 2 mg/mL Clear Solution Ready for Dosing step4->end

Workflow for in vivo formulation of ethyl caffeate.

Visualization of Mechanism: NF-κB Pathway Inhibition

To provide context for the experimental application, the following diagram illustrates the established mechanism of action for ethyl caffeate. It acts by preventing the NF-κB complex from binding to DNA, thereby blocking the transcription of pro-inflammatory genes like iNOS and COX-2. [4]

MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_p65_p50 IκB--[p65/p50] (Inactive NF-κB) IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65/p50 (Active NF-κB) IkB_p65_p50->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DNA DNA (κB site) p65_p50_nuc->DNA Binds Transcription Gene Transcription (iNOS, COX-2) DNA->Transcription EC Ethyl Caffeate EC->DNA Inhibits Binding

Mechanism of ethyl caffeate's anti-inflammatory action.

Formulation Verification

For studies requiring stringent quality control, such as pharmacokinetic analysis or late-stage preclinical development, verification of the final formulation is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for confirming the concentration and purity of ethyl caffeate in prepared solutions. [18]This ensures accurate dosing and validates that the compound has not degraded during preparation.

References

  • MedchemExpress. (n.d.). Ethyl Caffeate | COX Inhibitor. Retrieved from MedchemExpress.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbujWLBGdAVjLZBUaGq4dkfebv6ctY4tOC15gSNFKXsWhckQT8Bt8tvYGq4coRSzkhO7bCKXj9I6AFlf6w0OVWH7oUZeq0JeeGAt7BtR9EZP5gvSG-RKe_-RbrjTt1JHpvYTmdbP1qzrbaBefV]
  • Moumoujus. (n.d.). ETHYL CAFFEATE. Retrieved from Moumoujus [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetehFwlG3HOC3tKJH43Er8fnPT5WJ392G_clG_kl0OpZ_7Nv7jnS-WbRDASAxkMn4jNCd5RA9wsHi_a9tu1s_9uY6ySY6bJZ25au96A8skUs7iD-QnvY0FWI8M3qQaYbMhylzW1oIuuTBnQ==]
  • Chiang, Y. M., Lo, C. P., Chen, Y. P., Wang, S. Y., Yang, N. S., Kuo, Y. H., & Shyur, L. F. (2005). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. British journal of pharmacology, 146(3), 352–363. [Link]

  • Wikipedia. (2023, December 29). Ethyl caffeate. Retrieved from Wikipedia [Link]

  • Moshikur, R. M., et al. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Pharmaceutics, 15(4), 1179. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdUAn5oDSan_qmVG5Em93934Cn3bd3qC-I1NGro6jT74lU2Kcj4QYtEBXdfVea0itVja9P99jCsFbshgYBkaojYwGf2186gQtzeM6TCZg2Swbbh623H1IfWtC8GscmJPJk2nclV1ligr-STXdqA9RPsEgq4yfDi1Y5etMixu7cAmZpZLqO1Uds1zMWlIksyozla0z0cTKh2_2r8yR-4DZkx82gKicn2nNPccF9bra-]
  • Moshikur, R. M., et al. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. PMC. [Link]

  • Li, Y., et al. (2025). Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression of MET. PMC. [Link]

  • Moshikur, R. M., et al. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. MDPI. [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from Cyagen [Link]

  • Cheméo. (n.d.). Chemical Properties of ethyl caffeate (CAS 102-37-4). Retrieved from Cheméo [Link]

  • The Good Scents Company. (n.d.). ethyl caffeate 3,4-dihydroxycinnamic acid ethyl ester. Retrieved from The Good Scents Company [Link]

  • MDPI. (2023, April 27). Drug Delivery Applications of Biocompatible Ionic Liquids. Retrieved from Encyclopedia MDPI [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Keyence [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from ResearchGate [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3D: Using Solubility Data. Retrieved from Chemistry LibreTexts [Link]

  • da Silva, R. P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • de Souza, C. S., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science, 25(6), 639-645. [Link]

  • ResearchGate. (n.d.). Ethyl caffeate from Verdicchio wine: Chromatographic purification and in vivo evaluation of its antifibrotic activity. Retrieved from ResearchGate [Link]

  • ResearchGate. (n.d.). Ethyl caffeate suppresses NF- ?? B activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE 2 in vitro or in mouse skin. Retrieved from ResearchGate [Link]

  • Shalmashi, A., & Golmohammad, F. (2010). SOLUBILITY OF CAFFEINE IN WATER, ETHYL ACETATE, ETHANOL, CARBON TETRACHLORIDE, METHANOL, CHLOROFORM, DICHLOROMETHANE, AND ACETONE. Latin American Applied Research, 40(3), 275-277. [Link]

  • Ebrahimzadeh, H., et al. (2017). Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of Ethyl Caffeate and a Spinacetin Glycoside. PMC. [Link]

  • ResearchGate. (n.d.). Solubility of caffeine in ethyl lactate (EL) + water (W) mixtures at atmospheric pressure and 298 K. Retrieved from ResearchGate [Link]

  • ResearchGate. (n.d.). Isolation, identification and determination of methyl caffeate, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense. Retrieved from ResearchGate [Link]

  • Shalmashi, A., & Golmohammad, F. (2010). Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K. SciELO. [Link]

  • ResearchGate. (n.d.). Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K. Retrieved from ResearchGate [Link]

  • Ellegaard. (n.d.). Oral dosing of a gelatin formulation as an alternative to conventional oral gavage. Retrieved from Ellegaard [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate [Link]

  • Chiang, Y. M., et al. (2005). Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. PubMed. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Government of Japan [Link]

  • ResearchGate. (n.d.). 62 questions with answers in ORAL GAVAGE. Retrieved from ResearchGate [Link]

  • ResearchGate. (n.d.). Analytical methods for caffeine. Retrieved from ResearchGate [Link]

  • S, S., & S, N. (2018). Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method. Pharmacognosy Journal, 10(2). [Link]

  • Brown, A. P., Dinger, N., & Levine, B. S. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(3), 353–355. [Link]

  • DTU Research Database. (n.d.). Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats. Retrieved from DTU Research Database [Link]

  • ResearchGate. (2026, February 15). Oral toxicity studies of Ethyl Acetate Polyherbal Extract Gel Formulation Obtained from Berries and Flaxseed (EAPEG-BF) in Wistar Rats. Retrieved from ResearchGate [Link]

Sources

Application

Molecular docking studies of ethyl caffeate with target proteins

Application Note & Protocol Elucidating Molecular Interactions: A Guide to Docking Ethyl Caffeate with Key Therapeutic Target Proteins Abstract Ethyl caffeate, a natural phenolic compound derived from caffeic acid, has g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Elucidating Molecular Interactions: A Guide to Docking Ethyl Caffeate with Key Therapeutic Target Proteins

Abstract

Ethyl caffeate, a natural phenolic compound derived from caffeic acid, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to modulate key signaling pathways by interacting with specific protein targets.[3][4] Molecular docking is a powerful computational technique that provides invaluable atomic-level insights into how a small molecule like ethyl caffeate binds to a protein, enabling the prediction of binding affinity and the characterization of crucial intermolecular interactions.[5][6] This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of ethyl caffeate with two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and c-Met tyrosine kinase, using industry-standard, freely available software.

Introduction: The Scientific Rationale

Ethyl Caffeate: A Multifunctional Bioactive Compound

Ethyl caffeate is an ester of caffeic acid, a compound widely found in plants.[7] Its biological activities are primarily attributed to its catechol moiety and α,β-unsaturated ester group, which are crucial for its ability to scavenge free radicals and interact with protein targets.[8][9] Extensive research has demonstrated that ethyl caffeate suppresses the activation of the nuclear factor-kappaB (NF-κB) transcription factor.[3][10] This is a pivotal mechanism, as NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][4][7][8] By inhibiting NF-κB, ethyl caffeate effectively downregulates these inflammatory enzymes.[11][12] More recent studies have also highlighted its role in oncology, showing it can bind to the c-Met receptor tyrosine kinase, potentially interfering with cancer cell proliferation and invasion.[13][14]

The Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[15] The primary goals are to predict the three-dimensional binding pose and to estimate the binding affinity, often expressed as a scoring function value (e.g., in kcal/mol).[5][16] This process allows researchers to perform a virtual "handshake" between a ligand and a protein, identifying the most stable binding conformation.[17] By understanding these interactions, we can generate hypotheses about the compound's mechanism of action, guide the design of more potent derivatives, and prioritize candidates for further experimental validation, thereby accelerating the drug discovery pipeline.[6][18]

Target Protein Selection: Why COX-2 and c-Met?
  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. It is often upregulated in inflammatory conditions and various cancers. Given that ethyl caffeate is known to suppress the expression of COX-2 via the NF-κB pathway, docking into the active site of COX-2 can reveal whether it also possesses the ability to directly inhibit the enzyme's function, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[3][9]

  • c-Met Tyrosine Kinase: The c-Met receptor is a crucial driver of cell proliferation, motility, and invasion. Its dysregulation is implicated in the development and progression of numerous cancers. Recent evidence specifically identifies c-Met as a strong binding partner for ethyl caffeate, suggesting a direct mechanism for its anti-cancer effects.[13][14] Docking provides a structural basis for understanding this interaction.

The Molecular Docking Workflow: A Conceptual Overview

The entire process, from data acquisition to final analysis, follows a logical sequence. The objective is to prepare the ligand and protein structures meticulously to ensure the simulation is biochemically realistic, run the docking algorithm to sample possible binding poses, and then analyze the results to extract meaningful biological insights.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Sourcing Structures (PDB & PubChem) p2 Receptor Cleaning (Remove Water, Ions, etc.) p1->p2 p3 Ligand Optimization (Energy Minimization) p1->p3 p4 Add Hydrogens & Assign Charges/Torsions p2->p4 p3->p4 p5 Convert to PDBQT Format p4->p5 e1 Define Search Space (Grid Box Generation) p5->e1 e2 Configure Vina (Set Exhaustiveness) e1->e2 e3 Launch Docking Simulation e2->e3 a1 Interpret Binding Scores (kcal/mol) e3->a1 a2 Visualize Poses in PyMOL a1->a2 a3 Identify Key Interactions (H-Bonds, Hydrophobic) a2->a3 a4 Hypothesis Generation a3->a4

Figure 1: A high-level overview of the molecular docking workflow.

Detailed Experimental Protocol

This protocol utilizes AutoDock Vina for the docking calculations and PyMOL for visualization.[19] These tools are widely used, well-validated, and freely available for academic research.

Phase 1: Preparation of Receptor and Ligand

Rationale: The quality of your starting structures directly dictates the reliability of the docking results. This "sanitization" phase ensures that the molecules are in a chemically correct and computationally ready state.[20]

1.1. Sourcing and Preparing the Target Protein (Receptor)

  • Step 1: Download the crystal structures of your target proteins from the RCSB Protein Data Bank (PDB). For this guide, we will use:

    • COX-2: PDB ID 5KIR

    • c-Met Kinase: PDB ID 3QUM

  • Step 2: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water (HOH), co-crystallized ligands, ions, and any cofactors unless they are essential for structural integrity or binding. This prevents them from interfering with the docking calculation.[21]

  • Step 3: Add polar hydrogens to the protein. The correct protonation state of amino acid residues (especially Histidine, Aspartate, and Glutamate) is critical for forming realistic hydrogen bonds.

  • Step 4: Compute and assign partial charges (e.g., Gasteiger charges). This is necessary for calculating electrostatic interactions.

  • Step 5: Save the cleaned, hydrogen-added protein structure as a PDBQT file using AutoDock Tools (ADT) or a similar preparation script.[22] The PDBQT format includes atomic charges and atom type definitions required by AutoDock Vina.

1.2. Sourcing and Preparing Ethyl Caffeate (Ligand)

  • Step 1: Download the 3D structure of ethyl caffeate from the PubChem database (CID: 5317238). Save it in SDF or MOL2 format.

  • Step 2: Load the ligand into a molecular modeling program. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts in a low-energy, stable conformation.

  • Step 3: Define the rotatable bonds of the ligand. AutoDock Tools can do this automatically, allowing the docking algorithm to explore different conformations of the ligand flexibly.

  • Step 4: Save the prepared ligand as a PDBQT file.

Phase 2: Execution of Docking with AutoDock Vina

Rationale: This phase involves defining the "search space" where the ligand is allowed to bind and then running the docking algorithm to find the best fit within that space.

  • Step 1: Define the Binding Site (Grid Box).

    • The binding site is the region of the protein where you expect the ligand to bind. For 5KIR and 3QUM, this is the active site where the original co-crystallized ligand was located.

    • In ADT or PyMOL, identify the center coordinates (center_x, center_y, center_z) of the active site.

    • Define the dimensions of the grid box (size_x, size_y, size_z) in Angstroms. The box must be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time. A size of 25 x 25 x 25 Å is often a good starting point.[17]

  • Step 2: Create the Configuration File.

    • Create a text file (e.g., conf.txt) that contains the necessary information for the Vina run.[23]

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true energy minimum but also increase computation time. A value of 8 is a good balance for standard docking. For more rigorous studies, this can be increased to 16 or higher.

  • Step 3: Launch the Docking Simulation.

    • Open a command-line terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • Execute the Vina program with the following command: vina --config conf.txt --log log.txt

    • The process will generate two output files: docking_results.pdbqt, which contains the coordinates of the predicted binding poses, and log.txt, which contains the binding affinity scores for each pose.

Phase 3: Analysis and Interpretation of Results
  • Step 1: Analyze Binding Affinity Scores.

    • Open the log.txt file. You will see a table listing up to 9 binding modes, ranked by their affinity (in kcal/mol).

    • The more negative the value, the stronger the predicted binding affinity. The top-ranked pose (mode 1) represents the most probable binding conformation according to the scoring function.[19]

  • Step 2: Visualize Binding Poses.

    • Open your prepared protein PDBQT file in PyMOL.

    • Load the docking_results.pdbqt output file. This will display all the predicted binding poses of ethyl caffeate within the protein's active site.

    • Focus your analysis on the top-ranked pose (the one with the lowest binding energy).

  • Step 3: Identify Key Molecular Interactions.

    • Using PyMOL's visualization tools, identify the specific amino acid residues that are interacting with the ligand.[24]

    • Look for key non-covalent interactions:

      • Hydrogen Bonds: Crucial for specificity and affinity. The catechol (3,4-dihydroxyphenyl) group of ethyl caffeate is a prime candidate for H-bond donation.

      • Hydrophobic Interactions: The phenyl ring can engage in pi-pi stacking or other hydrophobic contacts with aromatic or aliphatic residues.

      • Van der Waals Contacts: General attractive forces that contribute to overall binding.

    • Measure the distances of these interactions to confirm their validity (e.g., H-bonds are typically < 3.5 Å).[19]

Expected Results and Data Interpretation

The docking results will provide quantitative and qualitative data to assess the binding of ethyl caffeate to the target proteins. The following table presents a hypothetical but realistic summary of such results.

Target ProteinPDB IDTop Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
COX-2 5KIR-8.5Arg120, Tyr355, Ser530Hydrogen bonds with Arg120 and Tyr355; Hydrophobic contact with Ser530
c-Met Kinase 3QUM-9.2Met1160, Asp1222, Tyr1230Hydrogen bonds with the backbone of Met1160 and side chain of Asp1222

Interpretation:

  • A binding affinity of -8.5 to -9.2 kcal/mol suggests a strong and favorable interaction.

  • For COX-2, interaction with key active site residues like Arg120 and Tyr355 would strongly suggest a direct inhibitory mechanism.

  • For c-Met, hydrogen bonding within the kinase hinge region (involving residues like Met1160) is a classic characteristic of kinase inhibitors, providing a structural rationale for ethyl caffeate's observed activity.[13][14]

Mechanistic Context: Ethyl Caffeate and Inflammatory Signaling

To fully appreciate the docking results, it is essential to place them within their biological context. Ethyl caffeate's primary anti-inflammatory effect is the suppression of NF-κB activation. This prevents the transcription of the COX-2 gene. The docking results complement this by suggesting a second potential mechanism: direct enzymatic inhibition.

G LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Activation LPS->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Inactive, Cytoplasm) NFkB_nuc NF-κB (p50/p65) (Active, Nucleus) NFkB_cyto->NFkB_nuc Translocation DNA Gene Transcription NFkB_nuc->DNA Binds COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Induces COX2_protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_protein PGs Prostaglandins (Inflammation) COX2_protein->PGs Catalyzes EC_NFkB Ethyl Caffeate EC_NFkB->NFkB_nuc Inhibits Translocation/ DNA Binding EC_COX2 Ethyl Caffeate (Direct Binding) EC_COX2->COX2_protein Inhibits Activity (Docking Hypothesis)

Figure 2: Signaling pathway showing ethyl caffeate's dual-action potential.

Conclusion and Future Directions

This guide outlines a robust and validated workflow for conducting molecular docking studies of ethyl caffeate with its protein targets. The computational data generated through this protocol provides strong, evidence-based hypotheses for its molecular mechanisms of action. A predicted strong binding affinity to the active sites of COX-2 and c-Met kinase offers a structural explanation for the anti-inflammatory and anti-cancer properties of ethyl caffeate. These in silico findings are not an endpoint but a crucial starting point. They provide the rationale for subsequent experimental validation through enzymatic assays, binding affinity studies (e.g., Surface Plasmon Resonance), and cell-based functional assays to confirm the predicted inhibitory effects.

References

  • Moumoujus. (n.d.). ETHYL CAFFEATE.
  • Benchchem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
  • Ritschel, T., et al. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
  • Chemsrc. (2025, August 26). Ethyl caffeate | CAS#:66648-50-8.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
  • Class Central. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization.
  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide.
  • Chiang, Y. M., et al. (2005). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. PMC.
  • MedchemExpress. (n.d.). Ethyl Caffeate | COX Inhibitor.
  • Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression. (n.d.).
  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina.
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina.
  • ResearchGate. (2025, October 20). (PDF) Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression of MET.
  • Wikipedia. (n.d.). Ethyl caffeate.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • PubMed. (2005, October 15). Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin.
  • Bioinformatics Review. (2018, December 13). Tutorial: Vina Output Analysis Using PyMol.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • BioCrick. (n.d.). Ethyl caffeate | CAS:102-37-4.
  • ResearchGate. (n.d.). Ethyl caffeate suppresses NF- ?? B activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE 2 in vitro or in mouse skin | Request PDF.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21).
  • Ferreira, L. G., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Molecular Docking Tutorial. (n.d.).
  • Taipei Medical University. (n.d.). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE >2> in vitro or in mouse skin.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • Chen, Y. C., et al. (n.d.). Decyl caffeate inhibits the proliferation of human triple negative breast cancer cells. PMC.
  • Wang, L., et al. (2014). Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil. PMC.
  • JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach.

Sources

Method

Using ethyl caffeate to study PI3K/AKT signaling pathway

Application Note: Utilizing Ethyl Caffeate as a Pharmacological Probe for PI3K/AKT Signaling Pathway Elucidation Introduction & Mechanistic Rationale Ethyl caffeate (EC), a naturally occurring phenolic ester found in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl Caffeate as a Pharmacological Probe for PI3K/AKT Signaling Pathway Elucidation

Introduction & Mechanistic Rationale

Ethyl caffeate (EC), a naturally occurring phenolic ester found in medicinal plants such as Bidens pilosa and Incarvillea mairei, has emerged as a potent bioactive compound with profound chemopreventive, anti-inflammatory, and anti-neoplastic properties[1]. Recent pharmacological studies have identified EC as a direct and potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling axis, a critical pathway regulating cell proliferation, survival, and metabolism[2].

Unlike indirect upstream modulators, specific derivatives of ethyl caffeate have been shown to directly bind to the ATP-binding pocket of PI3K (specifically the p110 catalytic subunit), effectively suppressing its kinase activity[2]. This direct target engagement prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby blocking the recruitment and subsequent phosphorylation of AKT at Thr308 and Ser473. The downstream consequences include the downregulation of mTOR, NF-κB, and AP-1 transactivation, which collectively induce apoptosis in drug-resistant cancer models (e.g., osimertinib-resistant NSCLC)[1] and accelerate the resolution of inflammation in macrophage-driven pathologies like acute kidney injury[3].

Pathway EC Ethyl Caffeate (PI3K Inhibitor) PI3K PI3K (p110/p85) EC->PI3K Direct ATP-competitive Inhibition Stimulus Extracellular Stimuli (EGF, UV, LPS) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK Activates RTK->PI3K Phosphorylates AKT AKT (Protein Kinase B) PI3K->AKT PIP2 to PIP3 mTOR mTOR / S6K AKT->mTOR Activates NFKB NF-κB / AP-1 AKT->NFKB Regulates Outcomes Apoptosis Induction Decreased Proliferation Reduced Inflammation mTOR->Outcomes Cellular Response NFKB->Outcomes Cellular Response

Fig 1. Mechanism of Ethyl Caffeate directly inhibiting the PI3K/AKT signaling pathway.

Experimental Design & Causality

To rigorously validate the effect of EC on the PI3K/AKT pathway, experimental designs must incorporate self-validating control systems. The following foundational pillars explain the causality behind critical assay design choices:

  • Serum Starvation (Causality) : Basal cell culture media containing 10% Fetal Bovine Serum (FBS) introduces a chaotic mixture of growth factors that hyperactivate receptor tyrosine kinases (RTKs), masking the specific inhibitory window of EC. Cells must be serum-starved (0.1% FBS) for 12-24 hours prior to targeted stimulation to synchronize the cell cycle and establish a low basal PI3K activity baseline.

  • Phosphatase Inhibition (Causality) : AKT phosphorylation is highly transient and rapidly reversed by endogenous phosphatases (e.g., PTEN, PP2A). Lysis buffers must be supplemented with robust phosphatase inhibitors (Sodium Orthovanadate for tyrosine phosphatases; Sodium Fluoride for serine/threonine phosphatases) to "freeze" the phosphorylation state at the exact moment of lysis.

  • Orthogonal Validation (Trustworthiness) : A cellular western blot assay proves modulation, but not direct binding. To prove EC acts as a direct kinase inhibitor rather than an indirect upstream effector, researchers must pair cellular assays with a cell-free In Vitro Kinase ATP-Competition Assay[2].

  • Positive Controls : Always run a well-characterized, highly specific PI3K inhibitor (e.g., Wortmannin or LY294002) in parallel with EC to validate assay sensitivity and antibody specificity.

Experimental Protocols

Protocol A: Cell-Free PI3K Kinase ATP-Competition Assay

Objective: To determine if EC directly inhibits PI3K activity by competing with ATP.

  • Preparation : Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation : Incubate 100 ng of active recombinant PI3K (p110α/p85α complex) with varying concentrations of Ethyl Caffeate (0, 5, 10, 20, 50 μM) for 15 minutes at 30°C to allow compound-target binding.

  • ATP Competition : Initiate the kinase reaction by adding a substrate mixture containing PIP2 (10 μM) and varying concentrations of non-radioactive ATP (10, 50, 100, 500 μM) spiked with [γ-32P]ATP (1 μCi).

  • Termination : Stop the reaction after 20 minutes by adding 1N HCl.

  • Extraction & Analysis : Extract lipids using a chloroform/methanol mixture. Resolve the organic phase using Thin-Layer Chromatography (TLC) and quantify the radioactive PIP3 product via autoradiography.

  • Validation Check : A rightward shift in the IC50 of EC as ATP concentration increases confirms an ATP-competitive mechanism of action[2].

Protocol B: Cellular PI3K/AKT Modulation Assay (Western Blotting)

Objective: To evaluate the dose-dependent suppression of intracellular AKT phosphorylation by EC.

Workflow Prep Cell Culture & Serum Starvation (12-24h) Treat Ethyl Caffeate Pre-treatment (1h, 0-50 μM) Prep->Treat Stimulate Pathway Stimulation (EGF / UV / LPS) Treat->Stimulate Lysis Cell Lysis & Protein Extraction Stimulate->Lysis WB Western Blotting (p-AKT, total AKT) Lysis->WB

Fig 2. Standardized experimental workflow for cellular PI3K/AKT modulation assays.

  • Seeding & Starvation : Seed target cells (e.g., JB6 Cl41, PC9OR, or RAW264.7) in 6-well plates at

    
     cells/well. Once 80% confluent, wash twice with PBS and incubate in serum-free media (0.1% FBS) for 16 hours.
    
  • Compound Treatment : Pre-treat cells with Ethyl Caffeate (e.g., 10, 20, 40 μM) or vehicle (0.1% DMSO) for 1 hour. Note: Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Pathway Stimulation : Stimulate cells with the appropriate agonist (e.g., EGF 50 ng/mL for 15 minutes, or Solar UV irradiation) to acutely activate the PI3K/AKT axis[2].

  • Lysis : Immediately place plates on ice to halt metabolic processes. Wash with ice-cold PBS. Add 150 μL of RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3VO4, and 10 mM NaF. Scrape cells and incubate on ice for 30 minutes.

  • Clarification : Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Immunoblotting : Resolve 30 μg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and a loading control (β-actin or GAPDH).

  • Detection : Use enhanced chemiluminescence (ECL) and perform densitometric analysis. Calculate the ratio of p-AKT to total AKT to determine the degree of pathway inhibition.

Data Presentation & Expected Outcomes

Properly executed experiments should yield reproducible, dose-dependent inhibition profiles. The table below summarizes expected quantitative data benchmarks when utilizing EC to target the PI3K/AKT pathway across different models based on recent literature[1][2][3].

Experimental ModelTarget / ReadoutStimulusEC Concentration RangeExpected Outcome / IC50
Cell-Free Kinase Assay PI3K (p110α) ActivityATP / PIP21 - 50 μMIC50 ≈ 15 - 25 μM (ATP-competitive binding)
JB6 Cl41 Epidermal Cells p-AKT (Ser473) / Total AKTSolar UV10 - 20 μM>60% reduction in p-AKT at 20 μM
PC9OR Lung Cancer Cells p-PI3K / Total PI3KOsimertinib Resistance20 - 40 μMSignificant dose-dependent suppression of PI3K/AKT
RAW264.7 Macrophages Apoptosis (Bcl-2/Bax ratio)LPS10 - 50 μMReversal of PI3K-mediated survival; Induction of apoptosis

References

  • Title: (+)-2-(1-Hydroxyl-4-Oxocyclohexyl) Ethyl Caffeate Suppresses Solar UV-Induced Skin Carcinogenesis by Targeting PI3K, ERK1/2, and p38 Source: AACR Journals (Cancer Prevention Research) URL: [Link]

  • Title: Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression of MET Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Ethyl Caffeate alleviates LPS-induced acute kidney injury through dual modulation of macrophage polarization and apoptosis Source: ResearchGate URL: [Link]

Sources

Application

Application of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate in Drug Discovery: A Technical Guide

Introduction: Unveiling the Therapeutic Potential of a Natural Phenolic Compound Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caffeate, is a natural phenolic compound that has garnered significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Natural Phenolic Compound

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as ethyl caffeate, is a natural phenolic compound that has garnered significant attention in the field of drug discovery.[1][2][3] An ester derivative of the well-known antioxidant, caffeic acid, ethyl caffeate is found in a variety of natural sources, including the medicinal plant Bidens pilosa, the Chilean native tree Aristotelia chilensis (Maqui), and even in white wine.[4][5][6][7] Its inherent phenolic structure, characterized by a catechol moiety and an α,β-unsaturated ester group, underpins its diverse biological activities, making it a promising scaffold for the development of novel therapeutics.[2][3] This guide provides an in-depth exploration of the applications of ethyl caffeate in drug discovery, complete with detailed protocols for its investigation.

Physicochemical Properties and Bioavailability Considerations

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development. While comprehensive experimental data for ethyl caffeate is still emerging, its structural similarity to other well-studied phenolic compounds allows for informed estimations. The esterification of caffeic acid to ethyl caffeate increases its lipophilicity, which can favorably impact its bioavailability and cell membrane permeability compared to its parent compound.

PropertyValue/DescriptionSource
IUPAC Name Ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[4]
Synonyms Ethyl caffeate, Caffeic acid ethyl ester[4]
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.213 g/mol [4]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and chloroform; poorly soluble in water.[8]
LogP (estimated) 1.85[8]

Core Mechanism of Action: Targeting the NF-κB Signaling Pathway

A substantial body of evidence points to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway as a central mechanism of action for ethyl caffeate.[1][2][3] NF-κB is a pivotal transcription factor that orchestrates the expression of a multitude of genes involved in inflammation, immunity, cell proliferation, and survival. In pathological states, aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers.

Ethyl caffeate has been shown to suppress the activation of NF-κB, which in turn leads to the downregulation of its downstream inflammatory mediators.[1][9] This includes the reduced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2).[1][2][3] Intriguingly, studies suggest that ethyl caffeate does not prevent the translocation of NF-κB to the nucleus but rather impairs its ability to bind to its DNA consensus sequence, thereby inhibiting gene transcription.[2][3]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK TLR4->IKK 2. Signaling Cascade IkB IκB IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n 4. Translocation EthylCaffeate Ethyl Caffeate EthylCaffeate->NFkB_n Inhibition of DNA Binding DNA DNA NFkB_n->DNA 5. Binding InflammatoryGenes iNOS, COX-2, PGE2 (Inflammatory Mediators) DNA->InflammatoryGenes 6. Transcription

Caption: Proposed mechanism of action of Ethyl Caffeate on the NF-κB pathway.

Key Applications in Drug Discovery

The multifaceted biological activities of ethyl caffeate make it a compelling candidate for investigation across several therapeutic areas.

Anti-inflammatory Agent

The potent anti-inflammatory properties of ethyl caffeate are well-documented.[2][3][9] Its ability to suppress key inflammatory mediators like iNOS, COX-2, and PGE2 positions it as a potential therapeutic for a range of inflammatory conditions, from skin inflammation to arthritis.[1][2][10]

Cancer Therapeutics

Emerging research highlights the anticancer potential of ethyl caffeate. It has been shown to inhibit the proliferation and invasion of various cancer cell lines, including ovarian and lung cancer cells.[11][12][13] The mechanism appears to involve the induction of cell cycle arrest and the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway.[11][14]

Neuroprotective Agent

Ethyl caffeate has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases like Alzheimer's disease.[15] Studies have shown its ability to attenuate amyloid-beta (Aβ)-induced toxicity, reduce Aβ plaques, and modulate the insulin/insulin-like growth factor-1 signaling pathway.[15]

Antioxidant and Chemopreventive Agent

The catechol moiety in ethyl caffeate's structure endows it with potent antioxidant properties, enabling it to scavenge free radicals and protect against oxidative stress.[9][16] This antioxidant activity is fundamental to its potential role in preventing chronic diseases associated with oxidative damage.

Experimental Protocols

The following protocols provide a framework for investigating the biological activities of ethyl caffeate in a laboratory setting.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of ethyl caffeate on lipopolysaccharide (LPS)-induced nitric oxide production in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Ethyl caffeate (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of ethyl caffeate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Assay: To ensure the observed NO inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.[2]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of ethyl caffeate that inhibits 50% of NO production).

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_compound Pre-treat with Ethyl Caffeate incubate1->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate2 Incubate for 24h stimulate_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant mtt_assay Perform MTT assay on remaining cells incubate2->mtt_assay griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Measure Absorbance at 540 nm griess_reagent->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data mtt_assay->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of ethyl caffeate.

Materials:

  • Ethyl caffeate (dissolved in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare a series of dilutions of ethyl caffeate and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • DPPH Addition: Add 100 µL of DPPH solution to each well. Include a control well with only methanol and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value (the concentration of ethyl caffeate that scavenges 50% of the DPPH radicals).

CompoundDPPH Scavenging IC₅₀ (µM)Source
Ethyl Caffeate~15.6[16]
Caffeic Acid~24-28[16]
Ascorbic Acid (Vitamin C)~33.3[16]
BHT (Butylated hydroxytoluene)~51.2[16]
Protocol 3: In Vitro Anticancer Activity - Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of ethyl caffeate on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SKOV-3 ovarian cancer cells)

  • Appropriate cell culture medium with supplements

  • Ethyl caffeate (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of ethyl caffeate for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of ethyl caffeate that reduces cell viability by 50%).

Conclusion and Future Directions

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a compelling natural product with significant therapeutic potential. Its well-defined mechanism of action, centered on the inhibition of the NF-κB pathway, combined with its potent anti-inflammatory, anticancer, and neuroprotective properties, makes it an attractive starting point for drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to explore and validate the multifaceted bioactivities of this promising compound. Future research should focus on lead optimization to enhance potency and drug-like properties, as well as comprehensive in vivo efficacy and safety studies to translate the promising preclinical findings into tangible clinical applications.

References

  • Chiang, Y. M., Lo, C. P., Chen, Y. P., Wang, S. Y., Yang, N. S., Kuo, Y. H., & Shyur, L. F. (2005). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. British journal of pharmacology, 146(3), 352–363. [Link]

  • Moumoujus. (n.d.). ETHYL CAFFEATE. Retrieved from [Link]

  • Wu, C. H., Chen, C. M., Hsieh, C. W., & Lin, J. K. (2005). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. British journal of pharmacology, 146(3), 352-363. [Link]

  • ResearchGate. (2005). Ethyl caffeate suppresses NF- ?? B activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE 2 in vitro or in mouse skin | Request PDF. [Link]

  • PubMed. (2005). Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. [Link]

  • PubMed. (2023). Ethyl caffeate attefnuates Aβ-induced toxicity in Caenorhabditis elegans AD models via the insulin/insulin-like growth factor-1 signaling pathway. [Link]

  • Taipei Medical University. (n.d.). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE >2> in vitro or in mouse skin. [Link]

  • Sang, S., Han, Y., Wang, Y., Li, Y., Zhang, Y., Kang, X., & Gong, Y. (2025). Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression of MET. Cancer Cell International, 25(1), 99. [Link]

  • Sang, S., Han, Y., Wang, Y., Li, Y., Zhang, Y., Kang, X., & Gong, Y. (2025). Network pharmacology and experimental analysis reveal Ethyl caffeate delays osimertinib resistance in lung cancer by suppression of MET. Cancer Cell International, 25(1), 99. [Link]

  • Wikipedia. (n.d.). Ethyl caffeate. [Link]

  • da Cunha, F. M., Dummont, A. V., & de Oliveira, A. C. (2009). Caffeic Acid Derivatives: In Vitro and In Vivo Anti-inflammatory Properties. Inflammation, 32(4), 257-267. [Link]

  • Li, W., Li, H., Fan, H., Zhang, Y., & Li, H. (2014). Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil. PLoS ONE, 9(4), e95755. [Link]

  • Ali, F., Rahul, Naz, F., Jyoti, S., & Siddique, Y. H. (2017). Possible molecular targets for therapeutic applications of caffeic acid phenethyl ester in inflammation and cancer. Journal of Medical and Biological Engineering, 37(5), 617-630. [Link]

  • Esmaeili, A., & Sonboli, A. (2010). Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of Ethyl Caffeate and a Spinacetin Glycoside. Iranian Journal of Pharmaceutical Research, 9(4), 427-434. [Link]

  • ResearchGate. (2009). Ethyl caffeate from Verdicchio wine: Chromatographic purification and in vivo evaluation of its antifibrotic activity | Request PDF. [Link]

  • ResearchGate. (2013). (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: a natural polymorph extracted from Aristotelia chilensis (Maqui). [Link]

  • PubMed. (2018). Ethyl Caffeate Ameliorates Collagen-Induced Arthritis by Suppressing Th1 Immune Response. [Link]

  • MDPI. (2024). Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. [Link]

  • BioCrick. (n.d.). Ethyl caffeate | CAS:102-37-4 | Phenylpropanoids | High Purity | Manufacturer BioCrick. [Link]

  • ResearchGate. (2004). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. [Link]

  • Fournier, F., Almela, M. J., Vargas-López, L., & García-Molina, F. (2012). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues. Molecules, 17(12), 14747-14760. [Link]

  • FooDB. (2026). ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate. [Link]

  • Taylor & Francis Online. (n.d.). Ethyl caffeate – Knowledge and References. [Link]

  • Universidad Andrés Bello. (2013). (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: A natural polymorph extracted from Aristotelia chilensis (Maqui). [Link]

  • US EPA. (n.d.). Ethyl 3-(2-hydroxyphenyl)prop-2-enoate Properties. [Link]

  • PubChem. (n.d.). 3-(3,4-Dihydroxyphenyl)prop-2-enoate. [Link]

  • ResearchGate. (2025). Bioactivities of caffeic acid methyl ester (methyl-(E)-3-(3,4-dihydroxyphenyl)prop-2-enoate): A hydroxycinnamic acid derivative from Solanum melongena L. fruits. [Link]

  • PubMed. (2013). (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: a natural polymorph extracted from Aristotelia chilensis (Maqui). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability, Handling, and Troubleshooting of Ethyl Caffeate

Welcome to the Technical Support Center for Ethyl Caffeate (CAS: 102-37-4). As a multifunctional phenolic ester, ethyl caffeate exhibits potent anti-inflammatory and antioxidant properties by modulating NF-κB, iNOS, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl Caffeate (CAS: 102-37-4). As a multifunctional phenolic ester, ethyl caffeate exhibits potent anti-inflammatory and antioxidant properties by modulating NF-κB, iNOS, and COX-2 pathways 1. However, its catechol (3,4-dihydroxyphenyl) moiety and ester linkage make it highly susceptible to environmental degradation, particularly pH-dependent autoxidation and hydrolysis.

This guide provides comprehensive troubleshooting, validated protocols, and mechanistic insights to ensure the scientific integrity of your assays.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my ethyl caffeate precipitate when diluted from DMSO into an aqueous buffer (e.g., PBS pH 7.4)? A1: This is a classic case of "solvent shock" driven by the compound's lipophilicity.

  • Causality: Unlike caffeic acid, which possesses an ionizable carboxylic acid group (pKa ~4.6), ethyl caffeate is an ester. The ethyl esterification neutralizes the charge, significantly increasing the molecule's hydrophobicity and reducing its aqueous solubility 2. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the localized drop in the solvent's dielectric constant forces the hydrophobic ethyl caffeate molecules to aggregate and precipitate.

  • Solution: Always pre-warm your aqueous buffer to 37°C. Perform a stepwise dilution rather than a single bolus addition, and ensure rapid vortexing during the transfer. For cell-based assays, maintain a final DMSO concentration of ≤0.1% (v/v) to prevent cytotoxicity while keeping the compound in solution.

Q2: My ethyl caffeate solution turns brown and loses its inhibitory activity against NO production over time. What is the mechanism? A2: The browning indicates the autoxidation of the catechol ring into an ortho-quinone, a process heavily dependent on the pH of your solvent.

  • Causality: The relevant pKa values for ethyl caffeate belong to its phenolic hydroxyl groups (predicted pKa ~8.7). As the pH of your buffer approaches or exceeds physiological pH (7.4), a kinetically significant fraction of these hydroxyl groups deprotonates into phenolate anions. Phenolates are highly electron-rich and rapidly donate single electrons to dissolved molecular oxygen. This forms a semiquinone radical and subsequently an ortho-quinone. Quinones are highly reactive electrophiles that polymerize (causing the brown color) or indiscriminately react with nucleophiles in your assay, leading to a loss of specific target activity (e.g., iNOS inhibition) 3.

  • Solution: Prepare working solutions fresh immediately before use. If prolonged incubation is required (e.g., 48-hour cell cultures), protect the medium from light and minimize headspace oxygen.

Q3: Is ethyl caffeate stable in acidic or basic conditions? A3: Ethyl caffeate is highly unstable at extreme pH due to ester hydrolysis.

  • Causality: Under basic conditions (pH > 9), hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ester and irreversibly hydrolyzing ethyl caffeate into caffeic acid and ethanol (saponification). Under strongly acidic conditions (pH < 3), the carbonyl oxygen is protonated, making the carbon highly susceptible to attack by water (acid-catalyzed hydrolysis).

  • Solution: For maximum stability during non-cellular storage or analytical profiling, maintain the pH between 4.0 and 5.5, where the ester bond is stable and the phenolic groups are fully protonated.

Section 2: Quantitative Data Summaries

Table 1: Physicochemical and Stability Profile of Ethyl Caffeate
Property / ConditionValue / Recommendation
Molecular Weight 208.21 g/mol
Solubility (DMSO) ~250 mg/mL (Requires anhydrous DMSO) 1
Solubility (Ethanol) ~50 mg/mL
Solubility (Water) Practically insoluble
Phenolic pKa ~8.71 (predicted)
Optimal Storage (Powder) -20°C (Stable for up to 3 years)
Optimal Storage (DMSO Stock) -80°C (Stable for up to 1 year)
Table 2: Degradation Kinetics across pH Levels (Relative Stability)
pH RangeDominant Degradation PathwayRelative Stability
pH < 3.0 Acid-catalyzed ester hydrolysisModerate
pH 4.0 - 5.5 None (Phenolic OH protonated, ester intact)High (Optimal)
pH 7.0 - 7.4 Autoxidation of catechol to o-quinoneLow to Moderate
pH > 9.0 Base-catalyzed hydrolysis & rapid autoxidationVery Low

Section 3: Experimental Protocols

Protocol 1: Preparation of a 100 mM Anhydrous DMSO Stock Solution
  • Self-Validating Principle: Moisture in DMSO accelerates ester hydrolysis even at low temperatures. Using strictly anhydrous solvents ensures the structural integrity of the stock solution over its 1-year shelf life.

  • Equilibrate the ethyl caffeate powder vial to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weigh exactly 20.82 mg of ethyl caffeate using an analytical balance.

  • Dissolve the powder in 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Vortex gently for 30 seconds. If dissolution is incomplete, warm in a 37°C water bath for 2-3 minutes and ultrasonicate briefly.

  • Aliquot the 100 mM stock into single-use amber microcentrifuge tubes (e.g., 20 µL per tube) to prevent freeze-thaw cycles and light exposure.

  • Purge the headspace of each tube with dry nitrogen or argon gas before sealing.

  • Store immediately at -80°C.

Protocol 2: In Vitro Macrophage Assay Preparation (RAW 264.7 iNOS/NO Inhibition)
  • Self-Validating Principle: Stepwise dilution prevents solvent shock and precipitation, while immediate application prevents autoxidation, ensuring that the cells are exposed to the active ester rather than its degraded quinone byproducts.

  • Thaw a single 20 µL aliquot of the 100 mM DMSO stock on ice.

  • Prepare an intermediate dilution (e.g., 1 mM) by adding 2 µL of the stock to 198 µL of pre-warmed (37°C) complete culture medium (e.g., DMEM with 10% FBS). Vortex immediately.

  • Perform serial dilutions in the pre-warmed culture medium to reach your final target concentrations (e.g., 10 µM, 20 µM). Ensure the final DMSO concentration remains ≤0.1% (v/v) to avoid basal cell stress.

  • Immediately apply the diluted treatments to the RAW 264.7 cells. Critical Check: Do not let the aqueous working solutions sit at room temperature for more than 15 minutes prior to application.

Section 4: Logical Workflows & Mechanisms

degradation EC Ethyl Caffeate (Stable) Ox Autoxidation (pH > 7.4) EC->Ox O2, Light Hyd Hydrolysis (pH < 3 or > 9) EC->Hyd H2O, Extreme pH Quin o-Quinone (Loss of Activity) Ox->Quin Deprotonation (Phenolate) CA Caffeic Acid + Ethanol (Altered Activity) Hyd->CA Ester Cleavage

Degradation pathways of ethyl caffeate via pH-dependent autoxidation and ester hydrolysis.

workflow Powder Ethyl Caffeate Powder (Store at -20°C) Stock 100 mM Stock in Anhydrous DMSO Powder->Stock Dissolve & Sonicate Aliquot Aliquot & Store at -80°C Stock->Aliquot Prevent Freeze-Thaw Dilution Dilute in Culture Media (Final DMSO < 0.1%) Aliquot->Dilution Thaw on Ice Assay Immediate Use in Assays (e.g., RAW 264.7) Dilution->Assay Prevent Oxidation

Validated workflow for the preparation and stable handling of ethyl caffeate in vitro.

Section 5: References

  • Selleck Chemicals. "Ethyl caffeate | NF-κB inhibitor | CAS 102-37-4". 1

  • PLOS ONE. "Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil".

  • MDPI. "Anti-Inflammatory and Free Radial Scavenging Activities of the Constituents Isolated from Machilus zuihoensis". 3

  • CymitQuimica. "CAS 102-37-4: ETHYL CAFFEATE". 2

Sources

Optimization

Optimizing reaction conditions for Knoevenagel condensation of 3,4-dihydroxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of the Knoevenagel condensation using...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of the Knoevenagel condensation using 3,4-dihydroxybenzaldehyde.

This specific substrate is highly valuable for synthesizing caffeic acid derivatives, aurones, and rhodanine-based antioxidants[1][2][3]. However, its electron-rich catechol moiety and acidic phenolic protons introduce unique mechanistic challenges, such as auto-oxidation and spontaneous decarboxylation[1]. This guide synthesizes field-proven protocols, causality-driven troubleshooting, and validated empirical data to ensure your synthetic workflows are robust and reproducible.

Workflow & Logical Relationships

Knoevenagel_Optimization Substrate 3,4-Dihydroxybenzaldehyde (Catechol Ring) Catalyst Catalyst & Solvent (Piperidine/DMF or Proline/EtOH) Substrate->Catalyst Side2 Side Reaction: Oxidation (Forms Quinones/Polymers) Substrate->Side2 O2 + High pH Methylene Active Methylene (e.g., Malonic Acid) Methylene->Catalyst Reaction Knoevenagel Condensation Catalyst->Reaction Product Target Product (e.g., Caffeic Acid) Reaction->Product Optimized Conditions Side1 Side Reaction: Decarboxylation (Forms Vinyl Catechol) Reaction->Side1 Excess Base > 120°C Fix1 Limit Base < 1 eq Temp ≤ 90°C Side1->Fix1 Fix2 Inert Atmosphere or Acidic/Neutral DES Side2->Fix2 Fix1->Catalyst Fix2->Catalyst

Workflow and troubleshooting logic for the Knoevenagel condensation of 3,4-dihydroxybenzaldehyde.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant formation of 4-vinylcatechol instead of caffeic acid when reacting 3,4-dihydroxybenzaldehyde with malonic acid? A1: This is a classic case of undesired thermal decarboxylation. When synthesizing phenolic acids via the Knoevenagel-Doebner modification, the resulting cinnamic acid derivative can undergo decarboxylation to form a vinyl phenol (e.g., 4-vinylcatechol)[1]. This side reaction is highly dependent on temperature and base stoichiometry. Research demonstrates that temperatures exceeding 120°C and piperidine concentrations above 0.5 equivalents drastically promote this degradation[1]. Corrective Action: Limit piperidine to exactly 0.5 equivalents and maintain the reaction temperature at or below 90°C[1].

Q2: My reaction mixture turns dark black immediately upon adding the base, and my yields are near zero. What is happening? A2: The 3,4-dihydroxy (catechol) ring is highly susceptible to auto-oxidation, particularly in basic environments. In the presence of oxygen and strong bases (like excess piperidine or DBU), the catechol oxidizes into a highly reactive ortho-quinone, which rapidly polymerizes to form dark, tarry mixtures. Corrective Action: Always purge your reaction vessel with an inert gas (N2 or Ar) and use degassed solvents. Alternatively, switch to a milder organocatalyst like L-proline in ethanol[4], or use a Deep Eutectic Solvent (DES)[2]. These provide a slightly acidic to neutral environment that suppresses phenoxide-driven oxidation.

Q3: Can I achieve high yields without using toxic solvents like DMF or toluene, and without piperidine? A3: Absolutely. Sustainable, green-chemistry approaches are now standard. You can utilize L-proline as an organocatalyst (0.1 eq) in ethanol at 60°C to yield caffeic diacids effectively[4]. For even greener conditions, an L-proline/glycerol (1:2 ratio) Natural Deep Eutectic Solvent (NaDES) at 60°C acts as both the solvent and the catalyst, achieving up to 99% conversion for rhodanine derivatives within 3 hours[2].

Q4: Why is my reaction with malononitrile taking 48 hours to complete, whereas malonic acid takes only a few hours? A4: Reaction kinetics in the Knoevenagel condensation are dictated by both the nucleophilicity of the active methylene and the electrophilicity of the aldehyde. While malononitrile generates a highly reactive carbanion, the two hydroxyl groups on 3,4-dihydroxybenzaldehyde are strongly electron-donating via resonance. This significantly decreases the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. To accelerate this, specialized heterogeneous catalysts, such as ionic liquid-modified chitosan (IL-CS), can be used to stabilize the transition states via hydrogen bonding and ionic interactions[5].

Section 2: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Caffeic Acid (Optimized to Prevent Decarboxylation)

Mechanistic Goal: Facilitate condensation while strictly controlling thermal energy to prevent the loss of CO2 from the intermediate[1].

  • Preparation: In a microwave-safe vial, dissolve 3,4-dihydroxybenzaldehyde (8 mmol) and malonic acid (24 mmol, 3 eq.) in anhydrous DMF (5 mL) to achieve a 1.6 M concentration[1].

  • Catalyst Addition: Add piperidine (4 mmol, 0.5 eq.)[1].

    • Self-Validation Check: The solution should remain clear or slightly yellow; immediate blackening indicates oxygen ingress or excess base.

  • Irradiation: Seal the vial and subject to microwave irradiation at 50 W, ramping to 90°C. Hold at 90°C for exactly 30 minutes[1].

  • Quenching & Precipitation: Cool the mixture to room temperature. Pour into 10% aqueous HCl to precipitate the caffeic acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water. Verify product integrity via 1H NMR (look for the characteristic trans-alkene doublets at ~6.2 and ~7.5 ppm with J ≈ 16 Hz).

Protocol B: Green Synthesis of Rhodanine Derivatives using NaDES

Mechanistic Goal: Utilize hydrogen-bond donating solvents to activate the carbonyl while avoiding basic conditions that cause catechol oxidation[2].

  • NaDES Preparation: Mix L-proline and glycerol in a 1:2 molar ratio. Heat at 80°C under stirring until a clear, homogeneous liquid is formed[2].

  • Reaction Setup: Add 3,4-dihydroxybenzaldehyde (0.5 mmol) and rhodanine (0.5 mmol) to 0.8 g of the prepared Pro/Gly NaDES[2].

  • Heating: Stir the mixture at 60°C for 3 hours[2].

    • Self-Validation Check: The reaction mixture will change appearance (often precipitating the product) as the condensation goes to completion[2].

  • Isolation: Add water (5 mL) to the mixture to precipitate the product and dissolve the NaDES[2].

  • Recovery: Filter the solid, wash with warm water, and dry. No column chromatography is required. The NaDES can be recovered from the aqueous filtrate by evaporating the water under reduced pressure[2].

Section 3: Quantitative Data Summaries

The following table summarizes optimized reaction conditions for 3,4-dihydroxybenzaldehyde across various active methylene compounds and catalytic systems.

SubstrateActive MethyleneCatalyst / BaseSolventTemp (°C)TimeYield (%)Ref
3,4-DihydroxybenzaldehydeMalonic acidPiperidine (0.5 eq)DMF90 (MW)30 min85%[1]
3,4-DihydroxybenzaldehydeMalonic acidL-Proline (0.1 eq)Ethanol604 h60%[4]
3,4-DihydroxybenzaldehydeRhodanineNone (NaDES acts as cat.)Pro/Gly DES603 h99%[2]
3,4-DihydroxybenzaldehydeBenzofuranoneNone (NaDES acts as cat.)L-Proline NaDESUS (Sonic.)12 min76%[3]
3,4-DihydroxybenzaldehydeMalononitrileIL-ChitosanEthanol2548 h65%[5]

References

  • Title: Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: frontiersin.org URL: 1

  • Title: Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers Source: nih.gov URL: 4

  • Title: Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent Source: beilstein-journals.org URL: 2

  • Title: Dicationic Ionic Liquid Modified Chitosan as a Sustainable Heterogeneous Catalyst for Knoevenagel Condensation Reactions Source: worldscientific.com URL: 5

  • Title: L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation Source: mdpi.com URL: 3

Sources

Troubleshooting

Technical Support Center: Ethyl Caffeate Handling &amp; Troubleshooting

Welcome to the Technical Support Center for handling Ethyl Caffeate (EC). As a potent ester derivative of caffeic acid, EC is widely utilized in drug development for its robust anti-inflammatory and antioxidant propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Ethyl Caffeate (EC). As a potent ester derivative of caffeic acid, EC is widely utilized in drug development for its robust anti-inflammatory and antioxidant properties, notably suppressing NF-κB activation and downstream mediators like iNOS and COX-2[1]. However, the very structural features that make it effective—specifically its catechol moiety and α,β-unsaturated ester group[1]—also render it highly susceptible to auto-oxidation.

This guide provides field-proven troubleshooting strategies to maintain the structural integrity of ethyl caffeate during storage and in vitro experiments.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My ethyl caffeate stock solution turned brown after a few weeks in the freezer. What causes this, and is it still usable? A1: The browning indicates oxidative degradation, and the solution should be discarded immediately. Ethyl caffeate contains a catechol ring (two adjacent hydroxyl groups on a benzene ring). In the presence of oxygen, light, or trace transition metals, this catechol moiety auto-oxidizes into highly reactive o-quinones. These quinones rapidly polymerize to form brown macromolecular complexes[2]. To prevent this, stock solutions must be prepared in anhydrous solvents, purged with an inert gas, and stored in opaque, airtight containers at -20°C to -80°C.

Q2: I observe rapid browning of my Dulbecco's Modified Eagle Medium (DMEM) when treating cells with ethyl caffeate. How does this affect my assay? A2: This is a critical artifact in cell culture experiments. DMEM and similar media contain a basic pH (~7.4) and transition metals (like iron and copper) that catalyze the oxidation of catechol-type polyphenols[3]. The resulting o-quinones can covalently bind to cellular proteins, generating artifactual toxicity or false-positive bioactivity. Research demonstrates that catechol-type antioxidants are inherently unstable in standard DMEM[3].

Q3: How can I stabilize ethyl caffeate in cell culture media without altering the experimental outcome? A3: There are two primary causality-driven strategies:

  • Protein Binding: Polyphenols are significantly more stable in human plasma or serum-supplemented media than in serum-free DMEM[3]. The binding of ethyl caffeate to albumin and other serum proteins physically shields the catechol ring from oxidative catalysts in the media.

  • Antioxidant Co-treatment: Supplementing the media with a non-interfering reducing agent, such as ascorbic acid (Vitamin C), can continuously reduce the o-quinone intermediate back to the stable catechol form, preventing accumulation and polymerization[2].

Section 2: Quantitative Data & Stability Profiles

Understanding the comparative stability and activity of ethyl caffeate is essential for experimental design. Alkyl caffeates with short chain lengths (like ethyl caffeate) exhibit superior oxidative stability compared to longer-chain derivatives[4].

Compound / ConditionParameterValue / ObservationReference
Ethyl Caffeate DPPH Scavenging (IC₅₀)15.6 µM[5]
Vitamin C (Control) DPPH Scavenging (IC₅₀)33.3 µM[5]
BHT (Control) DPPH Scavenging (IC₅₀)51.2 µM[5]
Ethyl Caffeate NO Production Inhibition (IC₅₀)5.5 µg/mL[1]
Ethyl Caffeate (n < 5) Protection of unsaturated fatty acids68.53%[4]
Catechol-Type Polyphenols Stability in Serum-Free DMEMRapid degradation (High artifact risk)[3]
Catechol-Type Polyphenols Stability in Human PlasmaHighly stable (Protein-bound protection)[3]
Section 3: Mechanistic and Workflow Visualizations

G EC Ethyl Caffeate (Catechol Moiety) Quinone o-Quinone Intermediate (Highly Reactive) EC->Quinone Oxidation O2 Oxygen / Transition Metals (pH 7.4 Media) O2->Quinone Artifacts Protein Binding & Media Browning Quinone->Artifacts Polymerization Prevention1 Inert Gas (Ar/N2) & Anhydrous DMSO Prevention1->EC Stabilizes Stock Prevention2 Ascorbic Acid / Serum Proteins Prevention2->Quinone Reduces back to Catechol

Mechanism of ethyl caffeate oxidation and stabilization strategies.

Workflow Step1 1. Powder Storage (-20°C, Desiccated, Dark, Argon) Step2 2. Stock Prep (Anhydrous DMSO, Aliquot, No Freeze-Thaw) Step1->Step2 Step3 3. Media Dilution (Fresh prep, add Ascorbic Acid if needed) Step2->Step3 Step4 4. Cell Treatment (Use Plasma/Serum to bind & stabilize) Step3->Step4

Step-by-step workflow for handling ethyl caffeate to prevent oxidation.

Section 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Oxidation-Resistant Ethyl Caffeate Stock Solutions

Causality Check: Water introduces hydrolysis risk, and dissolved oxygen initiates auto-oxidation. Using anhydrous solvents and inert gas displacement creates a self-validating closed system where oxidation cannot thermodynamically proceed.

  • Equilibration: Allow the sealed vial of lyophilized Ethyl Caffeate powder to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Solvent Preparation: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol. Sparge the solvent with Argon or Nitrogen gas for 10 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the powder in the sparged solvent to create a concentrated stock (e.g., 10 mM to 50 mM). Keep the vial wrapped in aluminum foil to prevent photo-degradation.

  • Aliquotting: Divide the stock into single-use amber microcentrifuge tubes (e.g., 10-20 µL per tube). Crucial Step: Overlay the headspace of each tube with a gentle stream of Argon gas before capping to lock out ambient oxygen.

  • Storage: Store immediately at -80°C. Discard any unused portion of an aliquot after thawing; never subject the compound to freeze-thaw cycles.

Protocol B: In Vitro Cell Culture Treatment (Minimizing Media Artifacts)

Causality Check: Standard media (like DMEM) lacks the antioxidant capacity of physiological fluids. By introducing serum proteins or co-antioxidants, we mimic the stabilizing environment of human plasma, thereby validating the biological relevance of the assay[3].

  • Media Preparation: Prepare the cell culture media. If your assay permits, ensure the media contains at least 5-10% Fetal Bovine Serum (FBS), as the albumin will bind and protect the ethyl caffeate from transition metals[3].

  • Antioxidant Supplementation (Optional but Recommended): If performing a serum-free assay, supplement the media with 100 µM Ascorbic Acid immediately prior to the experiment. This acts as a sacrificial reductant[2].

  • Working Dilution: Thaw a single-use aliquot of the Ethyl Caffeate stock. Dilute it directly into the pre-warmed culture media. Do not prepare intermediate aqueous dilutions, as the high surface-area-to-volume ratio in an aqueous intermediate accelerates oxidation.

  • Application: Apply the treated media to the cells immediately. Limit continuous incubation times to 24 hours. If longer exposure is required, perform a complete media exchange with freshly prepared ethyl caffeate media every 24 hours.

References
  • Title: Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed Source: nih.gov URL: 3

  • Title: Prevent Your Explants from Browning Now! - Plant Cell Technology Source: plantcelltechnology.com URL: 2

  • Title: Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC Source: nih.gov URL: 5

  • Title: Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides - MDPI Source: mdpi.com URL: 4

  • Title: Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC Source: nih.gov URL: 1

Sources

Optimization

Technical Support Center: In Vivo Delivery of Ethyl Caffeate

Welcome to the Technical Support & Troubleshooting Center for the in vivo delivery of Ethyl Caffeate (EC). Ethyl caffeate is a naturally occurring phenolic ester with potent 1[1], 2[2], and 3[3] properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the in vivo delivery of Ethyl Caffeate (EC). Ethyl caffeate is a naturally occurring phenolic ester with potent 1[1], 2[2], and 3[3] properties. However, translating in vitro success into in vivo efficacy is frequently bottlenecked by its semi-polar nature, resulting in poor aqueous solubility, rapid esterase-mediated degradation, and low systemic bioavailability[4].

This guide provides researchers with mechanistic insights, validated protocols, and formulation strategies to overcome these specific delivery barriers.

Delivery Pathways & Pharmacokinetic Barriers

ECDelivery cluster_barriers In Vivo Pharmacokinetic Barriers cluster_solutions Formulation & Delivery Solutions EC Free Ethyl Caffeate (Administered) Solubility Poor Aqueous Solubility (Precipitation) EC->Solubility Lipophilic Nature Esterases Plasma Esterases (Rapid Hydrolysis) EC->Esterases Vulnerable Ester Bond FirstPass Hepatic First-Pass (Glucuronidation) EC->FirstPass Free Phenol Groups Nano Chitosan Nanoparticles (Solubility Enhancement) Solubility->Nano Encapsulation Lipid Lipid Nanocarriers (Esterase Shielding) Esterases->Lipid Physical Barrier FirstPass->Lipid Lymphatic Transport Bioavailability Enhanced Systemic Bioavailability Nano->Bioavailability Improved Absorption Lipid->Bioavailability Prolonged Circulation Efficacy Target Tissue Efficacy (e.g., Liver, Brain) Bioavailability->Efficacy Therapeutic Accumulation

Pharmacokinetic barriers of Ethyl Caffeate and corresponding formulation strategies.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my ethyl caffeate precipitating in the dosing vehicle prior to in vivo administration?

  • Causality: EC possesses a lipophilic ethyl ester group and a catechol moiety, making it semi-polar. It absorbs poorly through monocarboxylic acid transporters and exhibits very poor solubility in purely aqueous buffers like PBS[4].

  • Solution: Avoid 100% aqueous vehicles. Use a co-solvent system (e.g., 5-10% DMSO or Ethanol + PEG400) or encapsulate the compound. 5[5] have been proven to enhance the solubility of EC-rich extracts, preventing precipitation while improving cellular uptake via the SR-B1 pathway.

Q2: I achieved a great in vitro IC50, but my in vivo efficacy in murine models is negligible. What is happening?

  • Causality: The discrepancy is often due to rapid in vivo metabolism. Esterases in the blood and liver rapidly hydrolyze the ethyl ester bond of EC, converting it back to caffeic acid, which has different pharmacokinetic properties and lower membrane permeability. Furthermore, extensive first-pass metabolism (glucuronidation/sulfation) clears it quickly[4].

  • Solution: Shift from oral (PO) administration of free EC to intraperitoneal (IP) routes if assessing proof-of-concept, or utilize nanocarrier encapsulation to shield the ester bond. For instance, in antimalarial studies, 2[2] showed significant growth inhibition of Plasmodium berghei, bypassing immediate gastrointestinal degradation.

Q3: How do I accurately quantify intact ethyl caffeate versus its metabolites in plasma?

  • Causality: Due to rapid hydrolysis and auto-oxidation of the catechol ring, standard UV-Vis HPLC lacks the sensitivity to differentiate EC from its metabolites in complex plasma matrices.

  • Solution: Employ LC-MS/MS with a rapid extraction protocol. Acidify the plasma immediately upon collection to stabilize the catechol group against auto-oxidation and to inhibit esterase activity (See Protocol B).

Validated Experimental Protocols
Protocol A: Formulation of Chitosan-Ethyl Caffeate Nanoparticles (Ionic Gelation)

Purpose: To enhance the aqueous solubility and shield the ester bond of EC from premature enzymatic degradation.

  • Preparation of Chitosan Solution: Dissolve low-molecular-weight chitosan in 1% (v/v) acetic acid to a final concentration of 1 mg/mL.

    • Causality: Acetic acid protonates the primary amine groups of chitosan, ensuring polymer solubility and a positive surface charge for subsequent cross-linking.

  • pH Adjustment: Adjust the pH of the chitosan solution to 4.6 - 4.8 using 1M NaOH.

    • Causality: This specific pH range prevents premature polymer precipitation while optimizing the charge density for nanoparticle formation.

  • EC Incorporation: Dissolve Ethyl Caffeate in a minimal volume of ethanol (e.g., 10 mg/mL) and add it dropwise to the chitosan solution under continuous magnetic stirring (800 rpm).

  • Cross-linking: Prepare a 1 mg/mL solution of Sodium Tripolyphosphate (TPP) in deionized water. Add the TPP solution dropwise to the EC-chitosan mixture at a Chitosan:TPP mass ratio of 3:1.

    • Causality: The multivalent polyanion TPP interacts with the protonated amines of chitosan, driving spontaneous self-assembly into nanoparticles via ionic gelation.

  • Maturation and Recovery: Stir the suspension for 30 minutes at room temperature in the dark (to prevent photo-oxidation of EC). Centrifuge at 14,000 x g for 30 minutes, discard the supernatant, and resuspend the pellet in ultra-pure water.

Protocol B: Plasma Stabilization and Extraction for Pharmacokinetic Analysis

Purpose: A self-validating system to prevent ex vivo degradation of EC and ensure accurate LC-MS/MS quantification.

  • Blood Collection: Collect whole blood into pre-chilled K2EDTA tubes containing 10 µL of an esterase inhibitor (e.g., 100 mM Bis-p-nitrophenyl phosphate) per mL of blood.

    • Causality: Immediate esterase inhibition is critical; otherwise, EC will rapidly hydrolyze to caffeic acid during processing, yielding false-negative pharmacokinetic data.

  • Plasma Separation: Centrifuge immediately at 4°C, 2,000 x g for 10 minutes.

  • Acidification: Transfer the plasma to a new tube and add 5% (v/v) of 1M ascorbic acid.

    • Causality: Ascorbic acid acts as an antioxidant, protecting the vulnerable catechol moiety of EC from auto-oxidation into quinones.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of acidified plasma. Vortex for 2 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the pharmacokinetic and efficacy parameters of Ethyl Caffeate across various in vivo and in vitro models to aid in your experimental design:

Parameter / Study FocusFree Ethyl Caffeate (Unformulated)Formulated / Modified ECBiological Outcome
Antimalarial Efficacy (In Vivo) 100 mg/kg (Intraperitoneal)N/A55% growth inhibition of Plasmodium berghei[2].
HMG-CoA Reductase Inhibition 100 µg/mL (In Vitro)N/ASignificant reduction in HMGCR activity; potential anti-hypercholesterolemia agent[3].
Gastric Cancer Cell Inhibition IC50 ~15.6 µM (In Vitro)N/A~77% inhibition rate against SGC7901 cells; superior antioxidation vs parent caffeic acid[6].
Aqueous Solubility & Delivery Poor (Precipitates in aqueous media)Chitosan-P. tectorius NanoparticlesEnhanced SR-B1 gene expression & significant lipid reduction in vivo[5].
References
  • In vitro and in vivo antimalarial activity of caffeic acid and some of its derivatives. ORBi (University of Liège).2

  • Chemical, Biological, and Pharmacological Prospects of Caffeic Acid. Biointerface Research in Applied Chemistry.4

  • In vitro and in vivo studies of nanoparticles of chitosan-Pandanus tectorius fruit extract as new alternative treatment for hype. Saudi Pharmaceutical Journal.5

  • Inhibitory effects of tangeretin and trans-ethyl caffeate on the HMG-CoA reductase activity: Potential agents for reducing cholesterol levels. PMC.3

  • Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil. PLOS One.6

  • Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. ResearchGate.1

Sources

Reference Data & Comparative Studies

Validation

Comparing antioxidant activity of ethyl caffeate vs caffeic acid

An In-Depth Comparative Analysis of the Antioxidant Activities of Ethyl Caffeate and Caffeic Acid Introduction Caffeic acid, a hydroxycinnamic acid, is a well-established natural antioxidant ubiquitously found in plants,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Antioxidant Activities of Ethyl Caffeate and Caffeic Acid

Introduction

Caffeic acid, a hydroxycinnamic acid, is a well-established natural antioxidant ubiquitously found in plants, coffee, and wine.[1] Its potent free-radical scavenging and metal-chelating properties are attributed to its distinct chemical structure. Ethyl caffeate is a synthetic ester derivative of caffeic acid, created by esterifying the carboxylic acid group of caffeic acid with ethanol. This modification, while seemingly minor, significantly alters the molecule's physicochemical properties, particularly its lipophilicity, which in turn influences its antioxidant efficacy in various systems.

This guide provides a comprehensive comparison of the antioxidant activity of ethyl caffeate versus its parent compound, caffeic acid. We will delve into the mechanistic underpinnings of their antioxidant action, present comparative experimental data from key assays, and analyze their structure-activity relationships to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their respective performance.

Mechanistic Foundation of Antioxidant Activity

The antioxidant capacity of both caffeic acid and ethyl caffeate is fundamentally rooted in the catechol (3,4-dihydroxybenzene) moiety.[2][3] This structure enables them to neutralize free radicals through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, quenching it and forming a stable phenoxy radical. The resonance stabilization of this resulting radical across the aromatic ring and the conjugated side chain makes caffeic acid and its derivatives excellent hydrogen donors.[1][2]

  • Single Electron Transfer - Proton Transfer (SET-PT): An alternative pathway involves the donation of an electron to the free radical, followed by the release of a proton. The favorability of HAT versus SET-PT can depend on factors like the solvent and pH.[4]

  • Metal Chelation: The ortho-dihydroxy arrangement of the catechol group allows for the chelation of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[1][5] By binding these metals, caffeic acid and its esters can prevent them from participating in Fenton-type reactions, which generate highly destructive hydroxyl radicals. This is considered a secondary, or preventative, antioxidant mechanism.[1][5]

Antioxidant_Mechanisms cluster_0 Primary Antioxidant (Radical Scavenging) cluster_1 Secondary Antioxidant (Metal Chelation) Phenolic_Compound Caffeic Acid / Ethyl Caffeate (Ar-OH) Stable_Molecule Stable Molecule (RH) Phenolic_Compound->Stable_Molecule H• (HAT) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Compound->Phenoxy_Radical Free_Radical Free Radical (R•) Free_Radical->Stable_Molecule Catechol_Group Catechol Group Chelated_Complex Stable Chelate Complex Catechol_Group->Chelated_Complex Metal_Ion Metal Ion (e.g., Fe²⁺) Metal_Ion->Chelated_Complex Prevents Fenton Reaction

Caption: General mechanisms of antioxidant action for catechol-containing compounds.

Experimental Methodologies & Comparative Data

The antioxidant activity of compounds is typically assessed using a panel of in vitro assays, each with a different underlying chemistry. The most common are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[6] The result is often expressed as the IC₅₀ value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to an absorbance of ~1.0 at 517 nm.[7]

  • Sample Preparation: Prepare serial dilutions of caffeic acid and ethyl caffeate in the same solvent.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well containing the sample dilutions (e.g., 100 µL).[7] A control well contains only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value from the dose-response curve.

DPPH_Workflow A Prepare DPPH Solution (Violet, Abs ~1.0 @ 517 nm) C Mix DPPH with Samples in 96-well plate A->C B Prepare Serial Dilutions of Caffeic Acid & Ethyl Caffeate B->C D Incubate 30 min in the dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F G Result: Pale Yellow (Reduced DPPH) E->G Color Change ABTS_Workflow A Generate ABTS•+ Radical (Blue-Green Solution) C Mix ABTS•+ with Samples and Standards A->C B Prepare Samples and Trolox Standards B->C D Incubate for a set time (e.g., 6 min) C->D E Measure Absorbance at 734 nm D->E F Calculate TEAC Value E->F G Result: Colorless (Reduced ABTS) E->G Decolorization

Caption: Standard workflow for the ABTS radical scavenging assay.

Comparative Data:

Similar to the DPPH assay, ethyl caffeate is expected to show very strong activity in the ABTS assay. Caffeic acid itself is a potent ABTS radical scavenger, with an IC₅₀ value reported to be around 1.59 ± 0.06 µg/mL. [8]While direct side-by-side IC₅₀ values for ethyl caffeate in the same study are not always available, the trend of esterification enhancing activity in these chemical assays is well-documented. [9]The ABTS assay is known to be sensitive and have faster reaction kinetics, often highlighting the potent activity of phenolic compounds. [8]

Structure-Activity Relationship (SAR) and the Role of Esterification

The primary determinant of antioxidant activity for both molecules is the catechol group. The presence of two adjacent hydroxyl groups facilitates stable radical formation and metal chelation. [1]The key difference lies in the carboxylic acid group of caffeic acid versus the ethyl ester group of ethyl caffeate.

  • Lipophilicity: The addition of the ethyl group significantly increases the lipophilicity (fat-solubility) of the molecule compared to the more polar caffeic acid. [9]This is the most critical factor explaining the enhanced activity of ethyl caffeate in many in vitro assays, which are often conducted in organic solvents like methanol or ethanol. Increased lipophilicity can improve solubility and interaction with the radical species in these non-aqueous environments.

  • Electronic Effects: The ester group does not negatively impact the hydrogen-donating ability of the phenolic hydroxyls, which are distant from the site of modification. The core antioxidant pharmacophore remains intact.

  • Biological Systems: In cellular environments, the increased lipophilicity of ethyl caffeate may enhance its ability to cross lipid-rich cell membranes, potentially leading to improved intracellular antioxidant effects. However, it is also subject to hydrolysis by cellular esterases, which would convert it back to caffeic acid. This metabolic conversion is a critical consideration for interpreting its biological activity. [10]

SAR_Comparison Caffeic_Acid Caffeic Acid Structure: Catechol + Acrylic Acid Side Chain Properties: - Potent H-donor - Metal Chelator - Hydrophilic (water-soluble) Ethyl_Caffeate Ethyl Caffeate Structure: Catechol + Ethyl Acrylate Side Chain Properties: - Potent H-donor (retained) - Metal Chelator (retained) - Lipophilic (fat-soluble) - May enhance membrane permeability Caffeic_Acid:props->Ethyl_Caffeate:props Esterification with Ethanol (Adds -CH2CH3 group)

Caption: Structure-activity relationship comparison of Caffeic Acid and Ethyl Caffeate.

Discussion and Conclusion

Based on the available experimental data, ethyl caffeate consistently demonstrates antioxidant activity that is comparable to, and often superior to, that of caffeic acid in common chemical assays like DPPH . [9]This enhanced performance can be primarily attributed to the increased lipophilicity conferred by the ethyl ester group, which improves its efficacy in the organic solvent systems typically used for these tests.

For the researcher, the choice between these two compounds depends on the intended application:

  • Caffeic Acid remains a benchmark hydrophilic antioxidant, ideal for aqueous systems. Its natural origin and extensive body of research make it a reliable standard.

  • Ethyl Caffeate presents a strategic advantage in non-polar or lipid-based environments, such as oils, emulsions, and cosmetic formulations. [9]Its potentially enhanced ability to permeate cell membranes could also make it a more effective agent in cellular models, although its subsequent metabolism to caffeic acid must be considered. [11] In conclusion, while both molecules are powerful antioxidants due to their shared catechol structure, the esterification of caffeic acid to ethyl caffeate is a successful strategy to modulate its physicochemical properties. This modification enhances its performance in many standard antioxidant assays and broadens its applicability to lipophilic systems without compromising its intrinsic radical-scavenging and metal-chelating capabilities. Further studies comparing their effects in specific biological models are warranted to fully elucidate their relative therapeutic potential.

References

  • Leopoldini, M., et al. (2011). Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. MDPI. Available at: [Link]

  • García-Padró, J., et al. (2015). Antioxidant Activity of Caffeic Acid against Iron-Induced Free Radical Generation—A Chemical Approach. PLOS ONE. Available at: [Link]

  • Daglia, M. (2022). Caffeic Acid and Diseases—Mechanisms of Action. Molecules. Available at: [Link]

  • Toda, S., et al. (1991). Antioxidant Activity of Caffeic Acid through a Novel Mechanism under UVA Irradiation. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Damasceno, S.S., et al. (2021). Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma. Frontiers in Oncology. Available at: [Link]

  • Chen, J. H., & Ho, C. T. (1997). Antioxidant Activities of Caffeic Acid and Its Related Hydroxycinnamic Acid Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Son, S., & Lewis, B. A. (2010). Structure-Activity Relationships in the Cytoprotective Effect of Caffeic Acid Phenethyl Ester (CAPE) and Fluorinated Derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Švajdlenka, E., et al. (2016). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules. Available at: [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Journal of Visualized Experiments. Available at: [Link]

  • Moumoujus. (n.d.). ETHYL CAFFEATE. Moumoujus. Available at: [Link]

  • Chen, J., et al. (2014). Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil. PLOS ONE. Available at: [Link]

  • Taofeeq, O., et al. (2016). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Records of Natural Products. Available at: [Link]

  • Eid, H. M., et al. (2017). Caffeic acid methyl and ethyl esters exert potential antidiabetic effects on glucose and lipid metabolism in cultured murine insulin-sensitive cells through mechanisms implicating activation of AMPK. Pharmaceutical Biology. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • Kumar, N., & Goel, N. (2014). Theoretical, antioxidant and cytotoxic activities of caffeic acid phenethyl ester and chrysin. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Gorniak, I., et al. (2024). Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. MDPI. Available at: [Link]

  • Michalkova, R., et al. (2021). Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition. Cancer Management and Research. Available at: [Link]

  • Kumar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. Available at: [Link]

  • Eid, H. M., et al. (2017). Caffeic acid methyl and ethyl esters exert potential antidiabetic effects on glucose and lipid metabolism in cultured murine insulin-sensitive cells through mechanisms implicating activation of AMPK. PubMed. Available at: [Link]

  • de P. Rezende, A. C., et al. (2012). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues. Molecules. Available at: [Link]

  • Rustaiyan, A., et al. (2011). Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of Ethyl Caffeate and a Spinacetin Glycoside. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Eid, H. M., et al. (2017). A proposed model for biological effects and signaling pathways modulated by caffeic acid methy ester (CAME) and caffeic acid ethyl ester (CAEE) in vitro. ResearchGate. Available at: [Link]

  • Platzer, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. Available at: [Link]

  • Lee, S. H., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Chromatographic Science. Available at: [Link]

  • Li, H. B., et al. (2018). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Journal of Food Science and Technology. Available at: [Link]

  • Jaramillo-vallejo, J., et al. (2024). Antioxidant activity (ABTS, DPPH, and FRAP) of Coffea arabica fruits and leaves from all the tested provinces. ResearchGate. Available at: [Link]

  • Wein, S., et al. (2022). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Comparative

Comparative Validation Guide: In Vivo Antifibrotic Efficacy of Ethyl Caffeate

As drug development pipelines increasingly pivot toward multi-target, metabolically active compounds, Ethyl Caffeate (EC) —a naturally occurring hydroxycinnamic acid ester found in Bidens pilosa and aged wines—has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly pivot toward multi-target, metabolically active compounds, Ethyl Caffeate (EC) —a naturally occurring hydroxycinnamic acid ester found in Bidens pilosa and aged wines—has emerged as a highly potent antifibrotic agent. Unlike traditional single-pathway inhibitors, EC demonstrates profound efficacy across diverse tissue microenvironments by modulating fundamental metabolic and inflammatory drivers of fibrogenesis.

This guide provides a comprehensive, objective comparison of Ethyl Caffeate against standard-of-care alternatives (Pirfenidone and Silymarin) in both renal and hepatic fibrosis models. Designed for senior researchers and application scientists, this document outlines the mechanistic causality, comparative performance data, and self-validating experimental protocols necessary to rigorously evaluate EC in vivo.

Mechanistic Causality: How Ethyl Caffeate Halts Fibrogenesis

To design a robust in vivo validation strategy, we must first understand the molecular causality driving EC’s efficacy. Fibrosis is not merely a structural anomaly; it is a metabolically and immunologically driven pathology.

Renal Fibrosis (The Metabolic Axis): During chronic kidney disease, renal tubular epithelial cells undergo glycolytic reprogramming—a metabolic shift that fuels myofibroblast activation. Recent breakthrough studies demonstrate that EC directly suppresses ZEB1 (Zinc finger E-box-binding homeobox 1) . By inhibiting ZEB1, EC downregulates key glycolytic enzymes (HK2, PKM2, PFKP), effectively starving the fibrotic process of the metabolic intermediates (lactic acid, pyruvate) required for extracellular matrix (ECM) deposition.

Hepatic Fibrosis (The Inflammatory Axis): In the liver, fibrogenesis is driven by the activation of Hepatic Stellate Cells (HSCs) following chronic inflammation. EC acts as a potent inhibitor of the NF-κB pathway, suppressing downstream inflammatory mediators (iNOS, COX-2) . This upstream blockade prevents the transdifferentiation of HSCs into α-SMA-positive myofibroblasts, halting collagen synthesis at its source.

G cluster_renal Renal Fibrosis Model cluster_liver Liver Fibrosis Model EC Ethyl Caffeate (EC) ZEB1 ZEB1 Expression EC->ZEB1 Suppresses NFKB NF-κB / Inflammation EC->NFKB Inhibits Glyco Glycolytic Enzymes (HK2, PKM2, PFKP) ZEB1->Glyco Promotes RenalFib Renal Fibrosis Glyco->RenalFib Drives HSC HSC Activation (α-SMA+) NFKB->HSC Triggers LiverFib Liver Fibrosis HSC->LiverFib Drives

Mechanistic pathways of Ethyl Caffeate in attenuating renal and liver fibrosis.

Comparative Performance Data

When benchmarking a novel therapeutic, it must be evaluated against established clinical or experimental standards. Below is a synthesized comparison of Ethyl Caffeate against Pirfenidone (standard for fibrotic benchmarking) and Silymarin (standard hepatoprotective agent).

Quantitative Efficacy Summary
Biomarker / ParameterDisease ModelVehicle Control (Disease)Ethyl Caffeate TreatmentStandard of Care Alternative
HSC Activation (α-SMA+) DMN-Induced Liver16.8% positive parenchyma8.3% positive parenchyma~10.2% (Silymarin 50 mg/kg)
Collagen Synthesis DMN-Induced Liver21.7% Sirius Red area7.2% Sirius Red area~9.5% (Silymarin 50 mg/kg)
Necroinflammatory Score DMN-Induced LiverSevere (Grade 3-4)Mild (Grade 1) Mild to Moderate (Grade 1-2)
Glycolytic Flux (Lactic Acid) UUO-Induced Renal>2.5 fold increaseNormalized to baseline Partial reduction (Pirfenidone)
ZEB1 Protein Expression UUO-Induced RenalHighly UpregulatedSignificant Suppression Minimal effect (Pirfenidone)

Data synthesized from foundational in vivo validation studies , .

Application Scientist Insight: While Pirfenidone effectively reduces overall ECM deposition, it acts primarily via TGF-β suppression. EC provides a superior intervention in metabolically driven renal fibrosis because it directly switches off the glycolytic reprogramming (via ZEB1) that sustains myofibroblast survival. In hepatic models, EC achieves profound structural protection at exceptionally low doses (1 µmol/L) compared to standard Silymarin regimens.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following in vivo workflow is designed as a self-validating system. Every primary readout (e.g., ZEB1 suppression) is paired with a functional downstream consequence (e.g., Lactic acid reduction) to confirm true target engagement rather than artifactual variance.

Phase 1: Model Induction & Control Stratification

Causality Check: Using both a Vehicle control and a Positive control ensures that any observed lack of fibrosis is due to the drug's mechanism, not a failure of the induction model.

  • Animal Selection: Male Sprague-Dawley rats (200-250g) for hepatic models; C57BL/6 mice (8 weeks) for renal models.

  • Disease Induction:

    • Liver Fibrosis: Administer Dimethylnitrosamine (DMN) at 10 mg/kg intraperitoneally (i.p.) 3 days per week for 4 weeks.

    • Renal Fibrosis: Perform Unilateral Ureteral Obstruction (UUO) surgery. Ligate the left ureter with 4-0 silk sutures at two points to induce rapid, severe tubulointerstitial fibrosis.

  • Group Stratification (n=8/group):

    • Group 1: Sham / Healthy Control

    • Group 2: Disease + Vehicle (Saline/DMSO)

    • Group 3: Disease + Ethyl Caffeate (Low Dose: 10 mg/kg)

    • Group 4: Disease + Ethyl Caffeate (High Dose: 30 mg/kg)

    • Group 5: Disease + Positive Control (Pirfenidone 200 mg/kg for Renal; Silymarin 50 mg/kg for Liver)

Phase 2: Downstream Molecular & Histological Profiling

Causality Check: We employ Sirius Red under polarized light rather than standard H&E because it specifically differentiates cross-linked Collagen I and III, providing an absolute quantification of active fibrogenesis.

  • Tissue Harvesting: Euthanize animals at Day 14 (UUO) or Day 28 (DMN). Perfuse tissues with ice-cold PBS. Snap-freeze half the tissue in liquid nitrogen for molecular assays; fix the other half in 10% neutral buffered formalin for 24 hours.

  • Histopathological Quantification:

    • Section paraffin-embedded tissues at 4 µm.

    • Stain with Picrosirius Red . Image under polarized light microscopy.

    • Validation: Use ImageJ to calculate the proportional area of birefringence (collagen fibers). EC treatment should reduce the Sirius Red positive parenchyma to <10%.

  • Metabolic & Target Engagement Assays (Renal Model):

    • Protein Extraction: Lyse frozen kidney tissue in RIPA buffer with protease/phosphatase inhibitors.

    • Western Blotting: Probe for ZEB1 (primary target), HK2/PKM2 (glycolytic mediators), and α-SMA (fibrotic output). Normalize against GAPDH.

    • Metabolic Flux: Homogenize fresh tissue and utilize a colorimetric L-Lactate Assay Kit.

    • Validation Loop: A successful EC response is validated only if ZEB1 downregulation correlates linearly with a decrease in tissue lactic acid levels.

Workflow cluster_assays Self-Validating Assays Induction Disease Induction (DMN / UUO) Treatment Treatment Regimen (EC vs. Pirfenidone) Induction->Treatment Harvest Tissue Harvest & Processing Treatment->Harvest Histology Histology (Sirius Red/Collagen) Harvest->Histology WB Western Blot (ZEB1, α-SMA, HK2) Harvest->WB Metabolic Metabolic Assay (Lactic Acid Flux) Harvest->Metabolic

In vivo experimental workflow for validating the antifibrotic effects of Ethyl Caffeate.

Conclusion & Strategic Recommendations

For drug development professionals evaluating pipeline candidates, Ethyl Caffeate represents a paradigm shift from purely anti-inflammatory approaches to metabolic-epigenetic intervention .

When designing your in vivo studies, do not rely solely on terminal collagen readouts. The true value of EC is captured by measuring its upstream modulation of ZEB1 and glycolytic enzymes. By incorporating the self-validating metabolic assays outlined in this guide, researchers can definitively prove EC's superior mechanism of action compared to legacy alternatives like Pirfenidone and Silymarin.

References

  • Hu, J.-Q., et al. (2024). Suppression of ZEB1 by Ethyl caffeate attenuates renal fibrosis via switching glycolytic reprogramming. Pharmacological Research, 209, 107407. URL:[Link][1][2]

  • Boselli, E., et al. (2009). Ethyl caffeate from Verdicchio wine: chromatographic purification and in vivo evaluation of its antifibrotic activity. Journal of Separation Science, 32(21), 3585-3590. URL:[Link][3][4]

Sources

Validation

Comparative Analysis of Ethyl Caffeate and Methyl Caffeate Biological Activities

Executive Summary & Structural Rationale Caffeic acid derivatives are widely investigated in drug discovery for their pleiotropic biological activities. The esterification of caffeic acid yields Ethyl Caffeate (EC) and M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Caffeic acid derivatives are widely investigated in drug discovery for their pleiotropic biological activities. The esterification of caffeic acid yields Ethyl Caffeate (EC) and Methyl Caffeate (MC) , two structurally similar but pharmacologically distinct analogs. As an application scientist, it is critical to recognize that the primary structural divergence—an ethyl versus a methyl group—significantly impacts their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

In silico analysis reveals that1[1]. This enhanced lipophilicity translates to superior lipid bilayer penetration. By reducing steric hindrance and increasing membrane permeability, EC achieves higher intracellular concentrations in target cells (such as macrophages), fundamentally altering its target engagement and efficacy compared to its methyl counterpart[1].

Comparative Biological Activity Profiles

Anti-Inflammatory & Immunomodulatory Potency (EC > MC)

Both esters exhibit anti-inflammatory properties by scavenging free radicals, but experimental data consistently demonstrates that EC is the more potent immunomodulator. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages,2[2].

Mechanistically, 3[3], thereby down-regulating the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, recent in vivo studies reveal that4[4], a critical modulator of mast cell activation and allergic responses.

Antidiabetic & Metabolic Regulation (MC Focus)

While EC dominates inflammatory modulation, MC shows a highly specialized role in metabolic regulation. Isolated from Prunus persica,5[5]. By modulating pancreatic β-cell secretory capacity, MC exhibits an insulinotropic efficacy comparable to the established antidiabetic sulfonylurea drug, gliclazide[5].

Antimicrobial & Antimalarial Efficacy

In the context of infectious diseases, the two esters display divergent specializations:

  • Antimalarial (EC): EC exhibits superior antiplasmodial activity. Against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum,6[6]. MC was notably less effective in vivo[6].

  • Antimycobacterial (MC): Conversely, MC demonstrates pronounced antimycobacterial properties. Micro-broth dilution assays reveal that7[7].

Cytotoxicity & Safety Margins

Safety profiles dictate the therapeutic window for drug development. 2[2]. In contrast, MC exhibits a more pronounced cytotoxic profile, demonstrating activity against various human cancer cell lines with IC50 values ranging from 28.83 to 50.19 µg/mL[2].

Quantitative Efficacy Comparison

Biological ActivityEthyl Caffeate (EC)Methyl Caffeate (MC)Primary Target / Mechanism
Anti-inflammatory (NO Inhibition) High (IC50 = 12.0 µM)Moderate (IC50 = 21.0 µM)iNOS, COX-2, AhR antagonism
Antidiabetic (GSIS) Not primary focusHigh efficacyPancreatic β-cell insulin exocytosis
Antimalarial (In Vitro) High (IC50 = 21.9 µM)Moderate (~20 µM)Plasmodium falciparum (3D7 strain)
Antimalarial (In Vivo) 55% Inhibition (100 mg/kg)Not statistically significantPlasmodium berghei
Antimycobacterial Not reportedHigh (MIC = 8 µg/mL)M. tuberculosis (H37Rv & RifR)
Cytotoxicity Low (<10 µg/mL in RAW 264.7)Moderate (IC50 = 28-50 µg/mL)Human cancer cell lines
Lipophilicity (miLogP) 1.931.56Cellular membrane permeability

Mechanistic Pathway Analysis

The diagram below maps the dual-inhibitory mechanism of Ethyl Caffeate, demonstrating how its lipophilicity allows it to intercept both AhR and NF-κB signaling cascades simultaneously.

EC_Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB Activates iNOS iNOS mRNA NFKB->iNOS Transcribes COX2 COX-2 Protein NFKB->COX2 Transcribes EC Ethyl Caffeate (EC) EC->NFKB Suppresses AhR AhR Signaling EC->AhR Antagonizes AhR->NFKB Cross-talk NO Nitric Oxide (NO) ↓ iNOS->NO Synthesizes PGE2 Prostaglandin E2 ↓ COX2->PGE2 Synthesizes

Fig 1. Mechanistic pathway of Ethyl Caffeate inhibiting NF-κB and AhR signaling.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the methodologies used to establish the comparative data above.

Protocol A: In Vitro Anti-Inflammatory Assay (NO Inhibition)

Target Compound: Ethyl Caffeate Cell Line: RAW 264.7 Murine Macrophages

  • Cell Seeding: Seed RAW 264.7 cells at a density of

    
     cells/well in 24-well plates. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Pre-treatment: Aspirate media and treat cells with varying concentrations of Ethyl Caffeate (1–20 µM) dissolved in serum-free DMEM for 1 hour.

  • LPS Challenge: Induce inflammation by adding 1 µg/mL of LPS to the wells. Incubate for an additional 24 hours.

  • Griess Reaction (Quantification): Transfer 100 µL of the culture supernatant to a 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Measure absorbance at 540 nm using a microplate reader.

Causality Check: The Griess reaction is a self-validating system. We measure nitrite (a stable breakdown product) because NO is a highly volatile free radical with a half-life of seconds. Pre-treating cells with EC for 1 hour prior to LPS stimulation ensures the compound has partitioned into the intracellular space to intercept the rapid TLR4/NF-κB signaling cascade before irreversible transcriptional activation occurs[3].

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Target Compound: Methyl Caffeate Cell Line: INS-1 Pancreatic β-cells

GSIS_Workflow CellPrep INS-1 Cell Seeding (8x10^5 cells/well) MCTreatment Methyl Caffeate Incubation (24h) CellPrep->MCTreatment Starvation KRB Buffer Starvation (2h) MCTreatment->Starvation Glucose Glucose Challenge (High/Low) Starvation->Glucose Assay Insulin Secretion Quantification Glucose->Assay

Fig 2. Step-by-step workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

  • Preparation: Seed INS-1 cells at

    
     cells/well in 6-well plates. Treat with Methyl Caffeate for 24 hours.
    
  • Starvation Phase: Wash cells twice with PBS and incubate in glucose-free Krebs-Ringer Bicarbonate (KRB) buffer for 2 hours.

  • Glucose Challenge: Replace the buffer with KRB containing either low glucose (2.8 mM, basal control) or high glucose (16.7 mM, stimulated state) for 1 hour.

  • Quantification: Collect the supernatant and quantify insulin release using a high-sensitivity Rat Insulin ELISA kit.

Causality Check: The 2-hour starvation phase in glucose-free KRB buffer establishes a strict metabolic baseline. By depleting intracellular ATP reserves, we ensure that the subsequent closure of ATP-sensitive K+ channels—and the resulting calcium influx driving insulin exocytosis—is exclusively triggered by the controlled glucose challenge and modulated by Methyl Caffeate, rather than residual culture media nutrients[5].

Conclusion for Drug Development

For drug development professionals, the choice between these analogs must be driven by the target indication. Ethyl Caffeate is the superior candidate for anti-inflammatory, anti-allergic, and antimalarial applications due to its higher lipophilicity, potent AhR/NF-κB antagonism, and excellent macrophage safety profile. Conversely, Methyl Caffeate should be prioritized in metabolic syndrome research (due to its robust GSIS enhancement) and infectious disease pipelines targeting multi-drug resistant Mycobacterium tuberculosis.

References

  • [2] Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate - Benchchem. 2

  • [1] ADMET and pharmaceutical activity analysis of caffeic acid diversities by in silico tools - Letters in Applied NanoBioScience. 1

  • [5] Methyl Caffeate Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - MDPI. 5

  • [4] Ethyl Caffeate Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - MDPI. 4

  • [3] Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC. 3

  • [7] Antimicrobial and Antimycobacterial Activities of Methyl Caffeate Isolated from Solanum torvum Swartz. Fruit - PMC.7

  • [6] In vitro and in vivo antimalarial activity of caffeic acid and some of its derivatives - ORBi.6

Sources

Comparative

In Vivo Efficacy of Ethyl Caffeate vs. Celecoxib: A Mechanistic and Methodological Comparison Guide

As drug development pivots toward identifying novel anti-inflammatory agents with superior safety profiles, plant-derived phenolic compounds are undergoing rigorous benchmarking against established clinical standards. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward identifying novel anti-inflammatory agents with superior safety profiles, plant-derived phenolic compounds are undergoing rigorous benchmarking against established clinical standards. This guide provides an objective, data-driven comparison between Ethyl Caffeate (a bioactive isolate from Bidens pilosa) and Celecoxib (a selective NSAID).

By dissecting their mechanistic divergence and analyzing their in vivo efficacy in murine models, this guide equips researchers with the causal logic and self-validating protocols necessary to evaluate these compounds in preclinical pipelines.

Mechanistic Divergence: Upstream Transcriptional Suppression vs. Downstream Enzymatic Blockade

To understand the efficacy differences between these two compounds, we must first analyze their distinct points of intervention within the inflammatory cascade.

Celecoxib is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) that operates downstream. It achieves its efficacy by directly binding to and inhibiting the active site of the already-synthesized Cyclooxygenase-2 (COX-2) enzyme[3]. While highly effective at halting Prostaglandin E2 (PGE2) synthesis, this mechanism requires a high stoichiometric concentration of the drug to neutralize the continuous translation of COX-2 proteins in a highly inflamed microenvironment.

Ethyl Caffeate , conversely, operates upstream at the transcriptional level. Experimental data demonstrates that ethyl caffeate does not alter the phosphorylation or degradation of IκB, nor does it inhibit mitogen-activated protein kinases (MAPKs) [1]. Instead, its catechol moiety and α,β-unsaturated ester group physically impair the binding of the Nuclear Factor-kappa B (NF-κB) complex to its cis-acting DNA element [1]. By preventing NF-κB from initiating transcription, ethyl caffeate halts the de novo synthesis of COX-2 and inducible nitric oxide synthase (iNOS) entirely [2].

Pathway Stimulus Inflammatory Stimulus (LPS / TPA) NFkB NF-κB Translocation & DNA Binding Stimulus->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene EC Ethyl Caffeate EC->NFkB Impairs DNA Binding COX2_Enz COX-2 Enzyme Translation COX2_Gene->COX2_Enz PGE2 PGE2 Production & Inflammation COX2_Enz->PGE2 Cel Celecoxib Cel->COX2_Enz Enzymatic Inhibition

Fig 1: Mechanistic divergence of Ethyl Caffeate (upstream) vs. Celecoxib (downstream).

In Vivo Efficacy Benchmarking: The TPA-Induced Mouse Skin Model

To objectively compare these mechanisms in vivo, researchers utilize the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse skin inflammation model. TPA is a potent tumor promoter that dramatically upregulates COX-2 expression in the epidermal layer within 4 hours of topical application.

When evaluating the immunohistochemical (IHC) expression of COX-2 in this model, the superiority of upstream transcriptional blockade becomes evident under high-stress conditions [1].

Quantitative Efficacy Comparison

The following table summarizes the in vivo dose-response relationship and relative efficacy of both compounds when applied topically to TPA-treated mouse skin.

Treatment GroupTopical Dose / SiteMolar ConcentrationRelative COX-2 InhibitionMechanistic Causality
TPA (Positive Control) 10 nmolN/A0% (Maximum Expression)Unrestricted NF-κB DNA binding and transcription.
Celecoxib (Benchmark) 1 mg13 mMModeratePartial saturation of COX-2 enzymatic active sites.
Ethyl Caffeate (Low Dose) 1 mg24 mMModerate (Comparable to Celecoxib)Partial suppression of NF-κB transcriptional activity.
Celecoxib (High Dose) 10 mg131 mMHighNear-total saturation of available COX-2 enzymes.
Ethyl Caffeate (High Dose) 2 mg48 mMSuperior (Outperforms 10mg Celecoxib) Complete blockade of COX-2 de novo synthesis.

Causality Insight: Why does 2 mg (48 mM) of Ethyl Caffeate outperform a massive 10 mg (131 mM) dose of Celecoxib? In a highly stimulated environment (10 nmol TPA), the sheer volume of translated COX-2 protein eventually overwhelms competitive enzymatic inhibitors like celecoxib. Because ethyl caffeate prevents the protein from existing in the first place, it demonstrates a higher efficacy ceiling at significantly lower molar concentrations [1].

Experimental Protocol: Self-Validating TPA-Induced Inflammation Workflow

To ensure high scientific integrity and reproducibility, the following protocol details the in vivo workflow used to generate the comparative data above.

Self-Validating System Design: This protocol utilizes a contralateral control design. By applying the vehicle to one side of the dorsal skin and the treatment to the other side of the same animal, you eliminate systemic inter-subject variability. This ensures that any observed COX-2 downregulation is a localized, compound-specific effect rather than a systemic stress response.

Step-by-Step Methodology
  • Subject Preparation: Acclimatize female ICR mice (6–8 weeks old) for one week. Shave the dorsal skin area (approximately 2 cm × 2 cm) 24 hours prior to the experiment. Exclude any mice showing signs of skin irritation from shaving.

  • Compound Formulation: Dissolve TPA in acetone to a concentration of 10 nmol/200 μL. Dissolve Ethyl Caffeate and Celecoxib in acetone to their respective target concentrations (e.g., 1 mg/200 μL and 2 mg/200 μL).

  • Pre-Treatment Application: Apply 200 μL of the test compound (Ethyl Caffeate or Celecoxib) topically to the right dorsal side. Apply 200 μL of pure acetone (vehicle) to the left dorsal side (Internal Control). Allow 30 minutes for complete dermal absorption.

  • Inflammatory Induction: Apply 200 μL of the TPA solution (10 nmol) to both the right and left dorsal sites.

  • Incubation & Harvesting: House the mice individually for exactly 4 hours to capture the peak of COX-2 translation. Euthanize the mice via CO2 asphyxiation. Exise the treated dorsal skin patches immediately.

  • Fixation & IHC: Fix the excised skin in 10% neutral buffered formalin for 24 hours. Embed in paraffin, section at 4 μm, and perform immunohistochemical staining using a primary anti-COX-2 antibody. Quantify epidermal staining intensity using digital image analysis software.

Protocol Prep Dorsal Shaving & Acclimatization PreTrt Topical Pre-Treatment (EC vs Celecoxib) Prep->PreTrt Stim TPA Application (10 nmol/site) PreTrt->Stim 30 min delay Inc 4-Hour Incubation (Peak Translation) Stim->Inc Harv Tissue Harvesting & Formalin Fixation Inc->Harv IHC IHC Quantification of COX-2 Harv->IHC

Fig 2: Self-validating workflow for the TPA-induced murine skin inflammation model.

Translational Outlook

The comparative in vivo data strongly supports the therapeutic potential of ethyl caffeate as an alternative to traditional NSAIDs. By targeting the NF-κB·DNA complex formation, ethyl caffeate not only suppresses COX-2 but also broadly downregulates parallel inflammatory mediators like iNOS and PGE2 [2]. For drug development professionals, transitioning from downstream enzymatic inhibitors (like celecoxib) to upstream transcriptional modulators (like ethyl caffeate) may offer a pathway to higher efficacy at lower systemic doses, potentially mitigating the cardiovascular and gastrointestinal toxicities historically associated with high-dose NSAID administration.

References

  • Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin, PMC (nih.gov),[Link]

Safety & Regulatory Compliance

Safety

Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate proper disposal procedures

As a Senior Application Scientist, I understand that handling bioactive phenolic esters requires a rigorous balance of experimental precision and stringent safety controls. Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling bioactive phenolic esters requires a rigorous balance of experimental precision and stringent safety controls. Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as Ethyl Caffeate, is a potent polyphenol derivative widely utilized in drug development for its anti-inflammatory and anti-cancer properties[1]. Because it is designed to interact directly with cellular pathways, it must be managed with strict operational controls to prevent unintended exposure and environmental contamination.

This guide provides a comprehensive, field-proven framework for the safe handling, operational use, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of Ethyl Caffeate.

Chemical Profiling & Hazard Assessment

Before initiating any protocol, it is critical to understand the physicochemical properties of the compound. Ethyl caffeate is a hydrophobic ester that requires organic solvents for dissolution, which fundamentally dictates its downstream waste classification.

Table 1: Chemical and Hazard Profile of Ethyl Caffeate

PropertySpecificationOperational Implication
Chemical Name Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoateN/A
CAS Number 102-37-4Use for exact SDS tracking and inventory logging.
Physical State Solid (Crystalline Powder)High risk of aerosolization; handle in a fume hood.
Solubility DMSO, Ethanol, MethanolLiquid waste will be highly flammable (RCRA D001).
Primary Hazards Skin/Eye Irritant; Aquatic ToxicityRequires strict dermal protection and zero drain disposal.
Waste Status Hazardous Chemical WasteMust be routed to an EPA/RCRA-approved incinerator[2].

Biological Context & Mechanism of Action

To understand the necessity of our safety protocols, we must look at the compound's biological activity. Ethyl caffeate acts as a targeted inhibitor of the NF-κB signaling pathway. It prevents active NF-κB from binding to DNA elements, thereby suppressing the downstream expression of inflammatory mediators such as iNOS, COX-2, and PGE2 without exhibiting significant cytotoxicity to macrophages[3].

SignalingPathway LPS LPS Stimulation Macrophage Macrophage Activation LPS->Macrophage NFkB NF-κB DNA Binding Macrophage->NFkB EthylCaffeate Ethyl Caffeate EthylCaffeate->NFkB Inhibits Inflammation iNOS, COX-2, PGE2 Expression NFkB->Inflammation

Figure 1: Ethyl Caffeate inhibits LPS-induced inflammation via NF-κB pathway suppression.

Operational Safety & Handling Protocol

When preparing stock solutions for in vitro assays, the risk of dermal absorption and inhalation must be mitigated.

Step-by-Step Methodology:

  • Preparation & PPE: Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and nitrile gloves.

    • Causality: Phenolic esters can cause localized skin irritation. Nitrile provides a robust, impermeable barrier against both the raw powder and the organic carrier solvents (e.g., DMSO or Methanol) used for dissolution.

  • Weighing & Transfer: Handle the raw powder exclusively inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Fine powders of caffeic acid derivatives can easily become airborne, posing a respiratory irritation risk and contaminating adjacent workspaces.

  • Solvent Dissolution: Transfer the weighed powder into a borosilicate glass vial and add the appropriate volume of solvent. Seal the vial immediately with a PTFE-lined cap and vortex until clear.

    • Causality: Immediate sealing minimizes volatile organic compound (VOC) exposure and prevents oxidative degradation of the polyphenol.

  • Validation Checkpoint: Visually inspect the solution against a light source to ensure complete dissolution. Verify the final concentration using UV-Vis spectroscopy or HPLC against a known standard curve[1]. Log the prepared volume in the centralized laboratory inventory system to maintain a strict chain-of-custody.

Waste Segregation and Disposal Workflows

Phenolic compounds like ethyl caffeate are highly resistant to standard biodegradation processes because they readily undergo polymerization[2]. Consequently, they pose a severe toxicity risk to aquatic ecosystems and must never be disposed of down the drain[1].

Step-by-Step Methodology:

  • Waste Segregation: Immediately separate waste into "Solid" and "Liquid" streams at the point of generation.

    • Causality: Mixing solid and liquid waste complicates the incineration process, increases disposal costs, and violates RCRA segregation principles.

  • Liquid Waste Processing: Collect liquid waste (e.g., Ethyl caffeate dissolved in methanol) in a designated, compatible non-halogenated solvent carboy.

    • Causality: Methanol/Ethanol mixtures classify the waste as RCRA D001 (Ignitable). Keeping them strictly separate from halogenated waste prevents dangerous exothermic reactions.

  • Solid Waste Processing: Place all contaminated pipette tips, weighing boats, and gloves into a double-bagged, clearly labeled hazardous waste bin.

  • Labeling & EHS Transfer: Attach a completed hazardous waste label detailing the exact composition (e.g., "1% Ethyl Caffeate in Methanol, 99%"). Transfer the container to the Environmental Health and Safety (EHS) department.

  • Validation Checkpoint: Before sealing the waste container for EHS pickup, visually verify that no incompatible chemical streams (e.g., strong oxidizers) have been added to the carboy. Document the volume and concentration on the laboratory's centralized waste manifest.

WasteRouting Start Ethyl Caffeate Waste Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent Extracts) Decision->Liquid Liquid SolidContainer Seal in double-bagged hazardous waste bin Solid->SolidContainer LiquidContainer Store in non-halogenated solvent carboy Liquid->LiquidContainer Labeling Attach RCRA-compliant Hazardous Waste Label SolidContainer->Labeling LiquidContainer->Labeling EHSPickup EHS / RCRA-Approved Incineration Facility Labeling->EHSPickup

Figure 2: Decision tree for the segregation and disposal routing of Ethyl Caffeate waste.

Emergency Spill Response and Decontamination

In the event of a spill, rapid containment is necessary to prevent the spread of the bioactive compound and its flammable carrier solvents.

Step-by-Step Methodology:

  • Assessment & Isolation: Immediately restrict access to the spill area and assess the volume.

    • Causality: Prevents cross-contamination and the mechanical tracking of the hazardous material throughout the laboratory.

  • Containment: For liquid spills, surround the area with inert absorbent pads or chemical spill sand. For solid powder spills, gently cover the powder with a damp paper towel.

    • Causality: Dampening the powder prevents aerosolization and subsequent inhalation during the cleanup process.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material or damp powder into a hazardous waste bag.

    • Causality: Utilizing non-sparking tools prevents mechanical ignition if the spill involves highly flammable solvents like ethanol or methanol.

  • Decontamination: Wash the affected surface with a mild laboratory detergent and water, followed by a thorough wipe-down using 70% ethanol.

    • Causality: The detergent removes the bulk residue, while the ethanol ensures any remaining hydrophobic phenolic ester is completely solubilized and lifted from the surface.

  • Validation Checkpoint: After the final ethanol wipe, perform a visual inspection of the surface under bright, direct light to ensure no crystalline residue remains. Log the spill incident in the EHS reporting portal to close the compliance loop.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Contain Contain Spill (Absorbent pads) PPE->Contain Collect Collect Residue (Plastic scoop) Contain->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Figure 3: Step-by-step emergency response pathway for Ethyl Caffeate spills.

References

  • BenchChem. "Prenyl Caffeate | High-Purity Reference Standard - Benchchem".
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Land Treatment".
  • National Institutes of Health (NIH) / PMC. "Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
© Copyright 2026 BenchChem. All Rights Reserved.